Methyl 3-bromo-5-fluoropyridine-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 3-bromo-5-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVIPHUMAZBNSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673238 | |
| Record name | Methyl 3-bromo-5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214337-00-4 | |
| Record name | Methyl 3-bromo-5-fluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-5-fluoropyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of Methyl 3-bromo-5-fluoropyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the primary synthetic pathways for Methyl 3-bromo-5-fluoropyridine-2-carboxylate, a key intermediate in the development of novel pharmaceuticals. This document provides a detailed overview of the starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Executive Summary
The synthesis of this compound can be efficiently achieved through a multi-step process commencing with commercially available 3-amino-5-fluoropyridine. The core of the synthesis involves a Sandmeyer reaction to introduce the bromine atom at the 3-position, followed by the introduction of the carboxyl group at the 2-position, and concluding with esterification. This guide details a reliable pathway, providing specific reaction conditions and expected yields.
Synthetic Pathway Overview
A viable and reproducible synthetic route for this compound is proposed, starting from 3-amino-5-fluoropyridine. The key transformations are outlined below:
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Diazotization and Bromination (Sandmeyer Reaction): 3-amino-5-fluoropyridine is converted to its diazonium salt, which is subsequently reacted with a bromide source to yield 3-bromo-5-fluoropyridine.
-
Introduction of the Carboxylic Acid Group: The carboxylic acid moiety is introduced at the 2-position of the pyridine ring.
-
Esterification: The resulting 3-bromo-5-fluoropyridine-2-carboxylic acid is esterified with methanol to produce the target compound, this compound.
dot
Data Presentation
The following tables summarize the quantitative data for each key step in the synthesis.
Table 1: Reagents and Yields for the Synthesis of 3-Bromo-5-fluoropyridine
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Amino-5-fluoropyridine | NaNO₂, HBr, CuBr | Water, HBr (aq) | 0 to 50 | 2 | ~70 |
Table 2: Reagents and Yields for the Synthesis of 3-Bromo-5-fluoropyridine-2-carboxylic acid
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-fluoropyridine | n-Butyllithium, CO₂ (dry ice) | THF, Diethyl ether | -78 to RT | 3 | ~65 |
Table 3: Reagents and Yields for the Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Bromo-5-fluoropyridine-2-carboxylic acid | Thionyl chloride, Methanol | None | Reflux | 4 | >90 |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-fluoropyridine (Sandmeyer Reaction)
-
Diazotization: A solution of 3-amino-5-fluoropyridine (1.0 eq) in aqueous hydrobromic acid (48%) is cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite (1.05 eq) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature.
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Bromination: A solution of copper(I) bromide (1.1 eq) in aqueous hydrobromic acid is prepared. The cold diazonium salt solution is slowly added to the copper(I) bromide solution.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 50 °C for 1 hour. After cooling, the mixture is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 3-Bromo-5-fluoropyridine-2-carboxylic acid
-
Lithiation: A solution of 3-bromo-5-fluoropyridine (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
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Carboxylation: The reaction mixture is poured over an excess of crushed dry ice (solid CO₂). The mixture is allowed to warm to room temperature.
-
Work-up: Water is added, and the aqueous layer is separated. The organic layer is extracted with a saturated sodium bicarbonate solution. The combined aqueous layers are acidified with concentrated hydrochloric acid to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum.
Step 3: Synthesis of this compound (Esterification)[1]
-
Reaction Setup: To 3-bromo-5-fluoropyridine-2-carboxylic acid (1.0 eq) is added an excess of methanol. The suspension is cooled in an ice bath.
-
Reagent Addition: Thionyl chloride (2.0 eq) is added dropwise to the cooled suspension.
-
Reaction and Isolation: The reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours. The excess methanol and thionyl chloride are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the desired methyl ester.[1]
Logical Workflow
The synthesis follows a logical progression of functional group transformations on the pyridine ring.
dot
References
An In-depth Technical Guide to Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-fluoropyridine-2-carboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl carboxylate group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of orthogonal halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound.
Chemical Properties
This compound is a solid at room temperature. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1214337-00-4 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [3] |
| Molecular Weight | 234.02 g/mol | [3] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis
A plausible synthetic route to this compound involves the esterification of the corresponding carboxylic acid, 3-bromo-5-fluoropyridine-2-carboxylic acid.
Logical Workflow for Synthesis
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: Esterification of 3-bromo-5-fluoropyridine-2-carboxylic acid (General Procedure)
This protocol is a general method for the esterification of a carboxylic acid and can be adapted for the synthesis of the title compound.
Materials:
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3-bromo-5-fluoropyridine-2-carboxylic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated) or Thionyl chloride
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Sodium bicarbonate (saturated aqueous solution)
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Ethyl acetate
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Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-bromo-5-fluoropyridine-2-carboxylic acid in an excess of anhydrous methanol.
-
Acid Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, for a more reactive approach, thionyl chloride can be slowly added at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.
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Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: The crude this compound can be purified by column chromatography on silica gel.
Spectral Analysis
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons.
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Pyridine H-4: A doublet of doublets, coupled to the fluorine at C5 and the proton at C6.
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Pyridine H-6: A doublet, coupled to the proton at H-4.
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Methyl Protons (-OCH₃): A singlet around 3.9 ppm.
Predicted ¹³C NMR Spectroscopy
The carbon NMR spectrum will show seven distinct signals. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.
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Carbonyl Carbon (C=O): ~165 ppm
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C2 (C-COOCH₃): ~148 ppm
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C3 (C-Br): ~115 ppm
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C4: ~140 ppm (doublet due to C-F coupling)
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C5 (C-F): ~160 ppm (large C-F coupling constant)
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C6: ~125 ppm
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Methyl Carbon (-OCH₃): ~53 ppm
Predicted Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
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[M]⁺: m/z corresponding to C₇H₅⁷⁹BrFNO₂
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[M+2]⁺: m/z corresponding to C₇H₅⁸¹BrFNO₂
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Major Fragmentation: Loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is largely dictated by the pyridine ring and its substituents. The bromine atom at the 3-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position. The fluorine atom at the 5-position can also participate in nucleophilic aromatic substitution reactions under certain conditions.
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. The pyridine nitrogen can act as a base or a ligand in metal complexes.
This versatile reactivity makes this compound a valuable intermediate in the synthesis of complex molecules for drug discovery programs. Halogenated pyridines are common scaffolds in many biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents.
Logical Relationship of Reactivity
Caption: Key reactive sites and potential transformations of the title compound.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its distinct pattern of substitution allows for a range of chemical transformations, enabling the creation of diverse molecular architectures. While detailed experimental data for this specific compound is not widely published, this guide provides a solid foundation of its known properties, a plausible synthetic approach, and predicted spectral characteristics to aid researchers in their scientific endeavors. Further investigation into its biological activities is warranted to fully explore its potential in the development of new therapeutic agents.
References
An In-depth Technical Guide to the Reactivity Profile of Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-bromo-5-fluoropyridine-2-carboxylate is a versatile trifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl ester on a pyridine core, offers multiple reaction sites for diversification. This guide provides a comprehensive overview of its reactivity, focusing on cross-coupling reactions, nucleophilic aromatic substitution, and transformations of the carboxylate group. Detailed experimental protocols and quantitative data from analogous systems are presented to facilitate its application in synthetic chemistry.
Core Reactivity Profile
The reactivity of this compound is primarily governed by its three functional groups: the bromine atom at the C3 position, the fluorine atom at the C5 position, and the methyl ester at the C2 position. The pyridine nitrogen and the electron-withdrawing nature of the substituents influence the reactivity of the entire molecule.
Cross-Coupling Reactions at the C3-Bromo Position
The carbon-bromine bond at the C3 position is the most versatile site for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for introducing aryl and heteroaryl substituents at this position.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions on a Structurally Similar Substrate
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 82 |
| 3 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 88 |
Data is analogous from reactions with N-[5-bromo-2-methylpyridine-3-yl]acetamide and provides a strong indication of expected yields.[1]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing methyl carboxylate group at the C2 position. This activation is most pronounced at the ortho (C3) and para (C5) positions. In principle, a nucleophile could displace either the bromide at C3 or the fluoride at C5.
In nucleophilic aromatic substitution reactions, fluoride is generally a better leaving group than bromide.[2] The rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is crucial. The electron-withdrawing ester group at C2 will stabilize the negative charge developed in the Meisenheimer intermediate at both the C3 and C5 positions. Given the superior leaving group ability of fluoride, nucleophilic attack is most likely to occur at the C5 position.
Reactivity of the Methyl Ester Group
The methyl ester at the C2 position can undergo standard transformations, including hydrolysis to the corresponding carboxylic acid and amidation.
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Hydrolysis: The ester can be hydrolyzed to 3-bromo-5-fluoropyridine-2-carboxylic acid under acidic or basic conditions.
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Amidation: The ester can be converted to an amide by direct reaction with an amine, often at elevated temperatures, or more commonly, by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.[3][4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for similar 5-bromopyridine derivatives.[1][5]
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To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
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Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
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Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1).
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Purge the vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (at C5)
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Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.
-
Add the nucleophile (e.g., an amine or an alcohol, 1.1-1.5 eq) and a base if necessary (e.g., K₂CO₃ or Cs₂CO₃ for alcohols, or an excess of the amine nucleophile).
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C, depending on the nucleophile's reactivity.
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Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
General Protocol for Ester Hydrolysis
-
Dissolve this compound in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
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Remove the alcohol under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with cold water, and dry.
Visualizations
Caption: Reactivity pathways of this compound.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship for predicting the regioselectivity of SNAr.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
In-Depth Technical Guide: Methyl 3-bromo-5-fluoropyridine-2-carboxylate (CAS 1211538-72-5)
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of Methyl 3-bromo-5-fluoropyridine-2-carboxylate, a key building block in medicinal chemistry and agrochemical synthesis. This document consolidates available data on its chemical properties, synthesis, and potential applications, offering a valuable resource for professionals in research and development.
Chemical Identity and Properties
This compound is a halogenated pyridine derivative with the chemical formula C₇H₅BrFNO₂. Its structure, featuring a pyridine ring substituted with bromine, fluorine, and a methyl carboxylate group, makes it a versatile intermediate for the synthesis of more complex molecules. The presence of both a bromine and a fluorine atom offers distinct reactivity profiles, allowing for selective functionalization in multi-step synthetic sequences.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1211538-72-5 | N/A |
| Molecular Formula | C₇H₅BrFNO₂ | N/A |
| Molecular Weight | 234.02 g/mol | N/A |
| Predicted Boiling Point | 287.1 ± 40.0 °C | N/A |
| Predicted Density | 1.660 ± 0.06 g/cm³ | N/A |
| Purity (typical) | ≥95%, with some suppliers offering ≥99% | N/A |
| Appearance | White to off-white powder or solid | N/A |
| Storage Conditions | 2-8°C, sealed in a dry environment | N/A |
Note: Some physical properties are predicted and have not been experimentally verified in the available literature.
Synthesis and Reactivity
Postulated Synthetic Pathway
A logical approach to the synthesis of this compound would likely involve a multi-step process starting from a more readily available pyridine precursor. Key transformations would include diazotization, fluorination, and bromination reactions.
Caption: Postulated synthetic workflow for this compound.
Key Experimental Methodologies
The following are generalized experimental protocols for the key transformations that would likely be involved in the synthesis of the target compound. These are based on procedures for structurally similar molecules.
a) Diazotization and Fluorination (Balz-Schiemann type reaction):
This two-step process is a common method for introducing a fluorine atom onto an aromatic ring.
-
Protocol:
-
A solution of the corresponding aminopyridine precursor is prepared in a suitable acid, such as tetrafluoroboric acid (HBF₄), and cooled to a low temperature (typically 0 to -10 °C).
-
An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the low temperature to form the diazonium tetrafluoroborate salt.
-
The resulting diazonium salt is then isolated and thermally decomposed, often in an inert solvent, to yield the fluorinated pyridine derivative.
-
b) Bromination of the Pyridine Ring:
The introduction of a bromine atom onto the pyridine ring can be achieved using various brominating agents.
-
Protocol:
-
The fluorinated pyridine intermediate is dissolved in a suitable solvent, such as a halogenated solvent or a strong acid.
-
A brominating agent, such as N-bromosuccinimide (NBS) or bromine (Br₂), is added to the solution.
-
The reaction mixture is stirred, often at an elevated temperature, until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
The product is then isolated through standard workup procedures, which may include quenching the reaction, extraction, and purification by chromatography or recrystallization.
-
c) Esterification of the Carboxylic Acid:
If the precursor contains a carboxylic acid at the 2-position, a final esterification step would be necessary.
-
Protocol:
-
The brominated and fluorinated pyridine carboxylic acid is dissolved in methanol.
-
A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added.
-
The mixture is heated to reflux for several hours until the reaction is complete.
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The solvent is removed under reduced pressure, and the residue is worked up to isolate the methyl ester product.
-
Applications in Research and Development
This compound is a valuable building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its utility stems from the orthogonal reactivity of the halogen substituents and the presence of the ester group, which can be further modified.
Role as a Synthetic Intermediate
The bromine atom at the 3-position is susceptible to a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. The fluorine atom at the 5-position can influence the electronic properties and metabolic stability of the final molecule. The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further points for diversification.
Caption: Potential diversification pathways for this compound.
Importance in Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity. The pyridine scaffold is also a common motif in many biologically active compounds. Therefore, this compound serves as a valuable starting material for the synthesis of novel drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.
Safety and Handling
While specific toxicity data for this compound is not widely available, it is recommended to handle this compound with the standard precautions for laboratory chemicals.
Table 2: Hazard Information
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312: Call a POISON CENTER/doctor if you feel unwell. |
It is crucial to consult the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information before working with this compound.
Conclusion
This compound is a strategically important building block for chemical synthesis, particularly in the fields of drug discovery and agrochemicals. Its unique combination of functional groups allows for a high degree of synthetic versatility. While detailed experimental data and protocols for this specific compound are not extensively published, this guide provides a summary of its known properties and outlines logical synthetic and derivatization strategies based on established chemical principles. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel chemical entities.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy of Methyl 3-bromo-5-fluoropyridine-2-carboxylate. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this guide presents predicted spectral data based on the analysis of structurally similar compounds and established NMR principles. This information is intended to serve as a valuable reference for the characterization and quality control of this compound in research and development settings.
Molecular Structure and Atom Numbering
The structure of this compound with the IUPAC numbering convention used for NMR signal assignment is presented below.
In-Depth Technical Guide: Solubility of Methyl 3-bromo-5-fluoropyridine-2-carboxylate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of Methyl 3-bromo-5-fluoropyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public-domain literature and databases, this document provides a comprehensive overview of its known chemical properties. Furthermore, it details standardized experimental protocols for determining the solubility of this and structurally related compounds in organic solvents. This guide also visualizes a general experimental workflow for solubility determination and conceptualizes the role of such compounds within a typical drug discovery pipeline, emphasizing the critical nature of solubility assessment.
Introduction to this compound
This compound is a halogenated pyridine derivative with significant potential as a building block in the synthesis of complex organic molecules.[1] Its structural features, including the pyridine ring, bromo and fluoro substituents, and a methyl ester group, make it a versatile reagent in medicinal chemistry and agrochemical development. The presence of both electron-withdrawing and potentially reactive sites allows for a variety of chemical transformations. Understanding its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation development.
Physicochemical Properties
While specific experimental solubility data remains elusive in readily available literature, a summary of its key physicochemical properties is presented below. These properties can offer initial insights into its likely behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 1214337-00-4 | [2] |
| Molecular Formula | C₇H₅BrFNO₂ | Generic |
| Molecular Weight | 234.02 g/mol | Generic |
| Boiling Point (Predicted) | 287.1 ± 40.0 °C | [1] |
| Density (Predicted) | 1.660 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | -3.13 ± 0.10 | [1] |
| Solubility | Not Available | [1] |
Experimental Protocols for Solubility Determination
The following are detailed, generalized experimental protocols that can be employed to quantitatively determine the solubility of this compound in various organic solvents. These methods are standard in pharmaceutical and chemical research for characterizing new chemical entities.
Gravimetric Method (Equilibrium Solubility)
This method determines the equilibrium solubility by creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed collection vials
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter into a pre-weighed collection vial. This step is crucial to remove any undissolved microcrystals.
-
Solvent Evaporation: Evaporate the solvent from the collection vial. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the compound's decomposition point, or by gentle heating under a stream of inert gas.
-
Mass Determination and Calculation: Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and then weigh it on an analytical balance. The solubility can be calculated as follows:
Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant withdrawn (L)
UV/Vis Spectroscopy Method
This method is suitable for compounds with a chromophore and is often used for lower solubility compounds or in higher throughput screening.
Materials:
-
UV/Vis Spectrophotometer
-
Quartz or solvent-compatible cuvettes
-
Volumetric flasks and pipettes
-
Materials for preparing a saturated solution as described in the gravimetric method.
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of known concentration of this compound in the chosen solvent.
-
Perform a series of dilutions to create several standard solutions of decreasing concentration.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range (Beer-Lambert Law).
-
-
Preparation of Saturated Solution: Prepare a saturated solution and filter it as described in steps 1-4 of the gravimetric method.
-
Sample Analysis:
-
Take a precise aliquot of the clear, filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the diluted concentration by the dilution factor.
Solubility (mol/L) = Concentration of diluted sample (mol/L) x Dilution Factor
-
Visualizing Experimental and Conceptual Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps for determining the solubility of a chemical compound in an organic solvent.
Conceptual Role in a Drug Discovery Pipeline
This compound, as a versatile building block, plays a role in the early stages of drug discovery. The following diagram shows a simplified drug discovery process, highlighting where solubility assessment is a critical step.
Conclusion
While direct, quantitative solubility data for this compound in various organic solvents is not currently available in published literature, this guide provides robust, standardized methodologies for its determination. The provided experimental protocols for gravimetric and UV/Vis spectroscopic analysis are widely applicable for this and other heterocyclic compounds. Understanding the solubility of this versatile building block is a critical step for its effective application in synthetic chemistry and for advancing drug discovery and development programs. Researchers are encouraged to perform these experimental determinations to facilitate their specific research objectives.
References
A Technical Guide to Methyl 3-bromo-5-fluoropyridine-2-carboxylate for Researchers and Drug Development Professionals
An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry
Methyl 3-bromo-5-fluoropyridine-2-carboxylate is a halogenated pyridine derivative that has garnered significant interest in the field of drug discovery and development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl ester on the pyridine ring, makes it a versatile synthetic intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, a detailed synthetic protocol, and its application in the synthesis of biologically active molecules, particularly kinase inhibitors.
Commercial Suppliers and Physicochemical Data
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes key quantitative data from a selection of commercial vendors.
| Supplier | Catalog Number | Purity (%) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| AChemBlock | O30005 | 95 | C₇H₅BrFNO₂ | 234.03 | 1210419-26-3 |
| BLD Pharm | BD1211528-83-4 | 97+ | C₇H₅BrFNO₂ | 234.03 | 1211528-83-4 |
| Suzhou 奥佰医药 (Aobai Pharma) | AF17713 | 95 | C₇H₅BrFNO₂ | 234.023 | 1211538-72-5 |
Synthetic Methodology
The synthesis of this compound can be approached through a multi-step sequence starting from readily available pyridine precursors. A plausible and commonly employed synthetic strategy involves the diazotization of an amino-pyridine derivative, followed by a Sandmeyer-type reaction to introduce the bromine, and subsequent esterification. While a specific protocol for this exact molecule is not readily published in peer-reviewed journals, a detailed experimental procedure can be extrapolated from the synthesis of structurally similar compounds found in the patent literature.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established synthetic transformations for analogous pyridine derivatives.
Step 1: Synthesis of 3-Amino-5-fluoropyridine-2-carboxylic acid
-
Starting Material: 3-Amino-5-fluoropyridine.
-
Procedure: To a solution of 3-amino-5-fluoropyridine in a suitable solvent (e.g., a mixture of water and a miscible organic solvent), add a strong base (e.g., sodium hydroxide) at a controlled temperature.
-
Introduce a carboxylating agent, such as carbon dioxide under pressure or a chloroformate reagent, to the reaction mixture.
-
Acidify the reaction mixture to precipitate the 3-amino-5-fluoropyridine-2-carboxylic acid.
-
Filter, wash with cold water, and dry the product.
Step 2: Synthesis of Methyl 3-amino-5-fluoropyridine-2-carboxylate
-
Starting Material: 3-Amino-5-fluoropyridine-2-carboxylic acid.
-
Procedure: Suspend the carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl ester.
Step 3: Synthesis of this compound
-
Starting Material: Methyl 3-amino-5-fluoropyridine-2-carboxylate.
-
Procedure: Dissolve the amino-ester in an aqueous acidic solution (e.g., hydrobromic acid) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic pathway for this compound.
Application in Drug Discovery: A Precursor for Kinase Inhibitors via Suzuki Coupling
The bromine atom at the 3-position of this compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters. This capability is frequently exploited in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics.
Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Kinase inhibitors are designed to block the activity of these enzymes, thereby interfering with cancer cell growth and survival. The pyridine scaffold is a common feature in many kinase inhibitors, and derivatives of this compound can be elaborated into potent and selective inhibitors of various kinases.
Experimental Workflow: Suzuki Coupling for Kinase Inhibitor Scaffolds
The following represents a general experimental workflow for the Suzuki coupling of this compound with an arylboronic acid, a key step in the synthesis of a potential kinase inhibitor scaffold.
-
Reactants and Reagents:
-
This compound
-
Arylboronic acid (or boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME)
-
-
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Degassed solvent is added, and the reaction mixture is heated (often with microwave irradiation to accelerate the reaction) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography to yield the desired coupled product.
-
Caption: Suzuki coupling of the title compound to form a kinase inhibitor scaffold.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its commercial availability and the reactivity of its functional groups, particularly the bromine atom for cross-coupling reactions, make it an attractive starting material for the synthesis of complex heterocyclic compounds. The ability to readily introduce diverse aryl and heteroaryl substituents via Suzuki coupling positions this intermediate as a key component in the development of novel kinase inhibitors and other targeted therapeutics. The synthetic and application workflows provided in this guide offer a solid foundation for researchers to utilize this compound in their drug discovery endeavors.
References
An In-depth Technical Guide on the Safety and Handling of Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Methyl 3-bromo-5-fluoropyridine-2-carboxylate, a key building block in pharmaceutical and agrochemical research. The following sections detail the compound's properties, associated hazards, safe handling procedures, and emergency response protocols to ensure its responsible use in a laboratory setting.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 1214337-00-4 |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| Appearance | White to off-white solid |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
| Stability | Stable under normal conditions |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification is summarized in Table 2.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
-
GHS07: Exclamation Mark
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines a general workflow for PPE selection.
Caption: Personal Protective Equipment (PPE) Selection Workflow.
3.2. Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
3.3. Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
4.1. First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
4.2. Spill Response
The following flowchart outlines the general procedure for responding to a spill of this compound.
Caption: General Spill Response Workflow.
Stability and Reactivity
-
Reactivity: No unusual reactivity has been reported.
-
Chemical Stability: Stable under recommended storage conditions.
-
Conditions to Avoid: Incompatible materials.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Carbon oxides, nitrogen oxides, hydrogen bromide, hydrogen fluoride.
Toxicological Information
The toxicological properties of this compound have not been fully investigated. The available data indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, as well as respiratory tract irritation.
Illustrative Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound via the esterification of 3-bromo-5-fluoropyridine-2-carboxylic acid. Note: This is an illustrative procedure and should be adapted and optimized by the researcher. A thorough risk assessment must be conducted before carrying out this or any chemical synthesis.
7.1. Materials and Reagents
| Reagent | CAS Number |
| 3-bromo-5-fluoropyridine-2-carboxylic acid | 1189513-55-0 |
| Methanol (anhydrous) | 67-56-1 |
| Sulfuric acid (concentrated) | 7664-93-9 |
| Dichloromethane (DCM) | 75-09-2 |
| Saturated sodium bicarbonate solution | - |
| Anhydrous sodium sulfate | 7757-82-6 |
7.2. Procedure
-
To a solution of 3-bromo-5-fluoropyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.
7.3. Experimental Workflow Diagram
Caption: Illustrative Synthesis Workflow for this compound.
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. It is the responsibility of the user to conduct a thorough risk assessment and to consult all available safety information before handling this chemical.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of Methyl 3-bromo-5-fluoropyridine-2-carboxylate with various aryl and heteroaryl boronic acids or esters. This reaction is a fundamental tool for the synthesis of complex substituted pyridine derivatives, which are key structural motifs in many pharmaceutical agents. The protocol is designed to be a robust starting point for researchers, offering a reliable method for the generation of compound libraries for drug discovery and development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] It involves the reaction of an organoboron compound, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base.[4][5][6] This reaction is widely used in academic and industrial research due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acid building blocks.[6][7]
This compound is a valuable building block in medicinal chemistry. The fluorine substituent can enhance metabolic stability and modulate the physicochemical properties of the final compounds, while the ester and pyridine functionalities provide handles for further chemical transformations. The Suzuki coupling at the 3-position allows for the introduction of a wide array of aryl and heteroaryl groups, enabling the exploration of structure-activity relationships.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) complex.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Experimental Protocols
This section provides a general protocol for the Suzuki coupling of this compound. The conditions provided are a good starting point and may require optimization for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox equipment
General Procedure (Conventional Heating):
-
To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 eq.) and any additional ligand.
-
Add the degassed solvent (and water if using a biphasic system, typically a 4:1 to 10:1 organic solvent to water ratio). The reaction concentration is typically between 0.1 and 0.5 M.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Microwave-Assisted Protocol:
Microwave irradiation can significantly reduce reaction times and often improves yields.[8]
-
In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the base (2.0 eq.), and the palladium catalyst.
-
Add the chosen solvent system to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[6]
-
After cooling, work up and purify the product as described in the conventional heating protocol.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on protocols for similar bromopyridine substrates.[1][9][10] Optimization may be necessary for specific coupling partners.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf)·CH₂Cl₂ (3 mol%) | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ (3.0 eq.) | Cs₂CO₃ (2.5 eq.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF |
| Temperature | 90 °C | 100 °C | 110 °C |
| Time | 12-24 h | 8-16 h | 4-12 h |
Visualizations
Suzuki Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of Methyl 3-bromo-5-fluoropyridine-2-carboxylate. This reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of numerous pharmaceutical compounds and functional materials.[1][2][3] The presence of both a bromo and a fluoro substituent on the pyridine ring, along with an electron-withdrawing methyl ester group, makes this substrate an interesting candidate for selective amination.
The Buchwald-Hartwig amination has emerged as a preferred method for aryl amine synthesis due to its broad substrate scope and functional group tolerance, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution.[3]
Reaction Scheme
The general scheme for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine (R¹R²NH) is depicted below. The reaction typically proceeds at the more reactive C-Br bond.
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of various bromopyridines, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Catalyst, Ligand, and Base Combinations
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 80 - 110 | 85 - 98 | [4] |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 70 - 95 | [5] |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi (2.1) | 1,4-Dioxane | 100 | ~98 | [6] |
| Pd₂(dba)₃ (5) | XantPhos (10) | t-BuONa (2.5) | Toluene | 150 (Microwave) | High | [7] |
| Pd(OAc)₂ (1-2) | P(o-tolyl)₃ (2-4) | NaOtBu (1.2) | Toluene | 100 | Moderate to High | [3] |
Table 2: Substrate Scope (Amines)
| Amine Type | Example | Catalyst/Ligand System | Observations |
| Primary Alkylamines | Cyclohexylamine | Pd₂(dba)₃ / XPhos | Generally high yields. |
| Secondary Alkylamines | Morpholine | Pd(OAc)₂ / BINAP | Good to excellent yields are typically achieved.[4] |
| Primary Arylamines | Aniline | Pd₂(dba)₃ / BrettPhos | Efficient coupling, though may require specific ligands for electron-deficient anilines. |
| Secondary Arylamines | Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | Can be challenging; often requires more robust catalytic systems. |
| N-Heterocycles | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | Good yields with appropriate ligand and base combination.[6] |
Experimental Protocols
This section provides a detailed protocol for the Buchwald-Hartwig amination of this compound with a generic secondary amine, such as morpholine. This protocol is adapted from established procedures for similar substrates.[4][5]
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) followed by the amine (e.g., Morpholine, 1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
Microwave-Assisted Protocol:
For accelerated reaction times, microwave irradiation can be employed.
-
Combine the aryl bromide (1.0 equiv), amine (2.1 equiv), Pd₂(dba)₃ (5 mol%), XPhos (10 mol%), and t-BuONa (2.5 equiv) in a microwave vial.[7]
-
Add anhydrous toluene (4.0 mL per 1.0 mmol of aryl bromide).[7]
-
Irradiate the mixture in a microwave reactor at 150 °C for 30 minutes.[7]
-
Follow the workup and purification steps as described above.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-fluoropyridine-2-carboxylate is a key building block in medicinal chemistry and drug discovery. The functionalization of this scaffold via palladium-catalyzed cross-coupling reactions offers a versatile and efficient strategy for the synthesis of novel pyridine derivatives as potential therapeutic agents. The presence of the ester and fluoro substituents, along with the nitrogen atom in the pyridine ring, influences the reactivity of the C-Br bond, necessitating carefully optimized reaction conditions. These reactions are instrumental in generating libraries of analogues for structure-activity relationship (SAR) studies. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound with various coupling partners.
Key Palladium-Catalyzed Cross-Coupling Reactions
Several powerful palladium-catalyzed cross-coupling reactions are particularly useful for the functionalization of this compound. These include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. Each of these methodologies provides a distinct avenue for introducing diverse structural motifs at the 3-position of the pyridine ring.
General Reaction Scheme
A general scheme for palladium-catalyzed cross-coupling reactions.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the cross-coupling of this compound with various partners, based on analogous reactions reported in the literature.
Table 1: Suzuki-Miyaura Coupling of Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 75-85 |
Table 2: Buchwald-Hartwig Amination with Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 75-88 |
Table 3: Sonogashira Coupling with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 80 | 90-98 |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | DMF | 90 | 70-80 |
Table 4: Heck Coupling with Alkenes
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Et₃N | DMF | 120 | 70-85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | DMA | 130 | 75-90 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | NMP | 110 | 65-75 |
Experimental Protocols
The following are detailed, representative protocols for the palladium-catalyzed cross-coupling reactions of this compound. Note: These protocols are general guidelines and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Experimental Workflow
A typical experimental workflow for palladium-catalyzed cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add this compound and the arylboronic acid.
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound.
-
Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a degassed solution of this compound in THF and Et₃N (typically a 2:1 ratio), add Pd(PPh₃)₄ and CuI.
-
Degas the reaction mixture for an additional 5 minutes.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) for the required time (typically 12-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography.
Protocol 4: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.06 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ and P(o-tolyl)₃.
-
Add this compound.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add anhydrous DMF, Et₃N, and the alkene via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate in vacuo.
-
Purify the resulting crude material by flash column chromatography.
Optimization of Reaction Conditions
The successful cross-coupling of this compound often requires careful optimization of reaction parameters. The following decision tree provides a logical approach to troubleshooting and optimizing these reactions.
Application Notes and Protocols for Methyl 3-bromo-5-fluoropyridine-2-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 3-bromo-5-fluoropyridine-2-carboxylate as a key intermediate in the synthesis of modern agrochemicals, particularly a class of synthetic auxin herbicides. The protocols outlined below are based on established chemical transformations and provide a roadmap for the synthesis of complex, biologically active molecules.
Introduction
This compound is a versatile building block for the synthesis of substituted pyridine-based agrochemicals. Its specific substitution pattern, featuring a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl carboxylate at the 2-position, allows for sequential and regioselective modifications to build complex molecular architectures. This intermediate is particularly relevant for the synthesis of the arylpicolinate class of herbicides, which includes commercially significant compounds like Halauxifen-methyl and Florpyrauxifen-benzyl. These herbicides are known for their high efficacy at low application rates for controlling broadleaf weeds.[1][2][3]
The synthetic strategies discussed herein focus on the elaboration of the pyridine core to introduce the necessary pharmacophoric elements for herbicidal activity, namely an amino group at the 4-position, a chlorine atom at the 3-position, and an aryl group at the 6-position.
Synthetic Applications in Agrochemicals
This compound serves as a strategic starting material for the synthesis of 4-amino-3-chloro-6-aryl-5-fluoropyridine-2-carboxylate herbicides. A plausible synthetic pathway involves a series of key transformations:
-
C-H Activation and Halogenation at C6: Introduction of a halogen (e.g., bromine or iodine) at the 6-position of the pyridine ring is the initial step to enable subsequent cross-coupling reactions.
-
Suzuki-Miyaura Cross-Coupling: The halogenated C6-position is then functionalized with a substituted aryl group via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This is a critical step for installing the biaryl core structure of many modern herbicides.
-
Nucleophilic Aromatic Substitution (SNAr): Introduction of an amino group at the C4-position.
-
Halogen Exchange: Conversion of the 3-bromo substituent to a 3-chloro group, which is a common feature in the final active herbicidal molecules.
This sequence of reactions allows for the modular and efficient assembly of the target herbicidal compounds.
Experimental Protocols
The following are detailed, representative protocols for the key synthetic transformations involving this compound and its derivatives. These protocols are based on established methodologies for similar substrates and may require optimization for specific target molecules.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 6-halo-3-bromo-5-fluoropyridine-2-carboxylate intermediate with an arylboronic acid.
Reaction Scheme:
A representative Suzuki-Miyaura cross-coupling reaction.
Materials:
| Reagent/Material | Quantity | Molar Eq. |
| Methyl 3-bromo-6-iodo-5-fluoropyridine-2-carboxylate | 1.0 mmol | 1.0 |
| Arylboronic acid | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 0.05 mmol | 0.05 |
| K₃PO₄ (Potassium phosphate) | 2.0 mmol | 2.0 |
| 1,4-Dioxane (anhydrous) | 8 mL | - |
| Water (degassed) | 2 mL | - |
Procedure:
-
To a dry round-bottom flask or microwave vial, add Methyl 3-bromo-6-iodo-5-fluoropyridine-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Nucleophilic Aromatic Substitution (Amination)
This protocol outlines a general procedure for the introduction of an amino group at the C4-position of the pyridine ring.
Reaction Scheme:
A representative nucleophilic aromatic substitution for amination.
Materials:
| Reagent/Material | Quantity | Molar Eq. |
| Methyl 3-bromo-6-aryl-5-fluoropyridine-2-carboxylate | 1.0 mmol | 1.0 |
| Ammonia (7 N solution in Methanol) | 10 mL | Excess |
| Sealed reaction vessel | 1 | - |
Procedure:
-
In a sealable pressure-rated reaction vessel, dissolve Methyl 3-bromo-6-aryl-5-fluoropyridine-2-carboxylate (1.0 eq) in a 7 N solution of ammonia in methanol.
-
Seal the vessel tightly.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Maintain the temperature and monitor the reaction progress by TLC or LC-MS. The reaction may take 12-48 hours to reach completion.
-
After the reaction is complete, cool the vessel to room temperature before carefully opening it in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by crystallization or column chromatography on silica gel.
Protocol 3: Halogen Exchange (Bromine to Chlorine)
This protocol describes a general method for the conversion of the 3-bromo substituent to a 3-chloro group using a copper-catalyzed halogen exchange reaction.
Reaction Scheme:
A representative copper-catalyzed halogen exchange reaction.
Materials:
| Reagent/Material | Quantity | Molar Eq. |
| Methyl 4-amino-3-bromo-6-aryl-5-fluoropyridine-2-carboxylate | 1.0 mmol | 1.0 |
| Copper(I) chloride (CuCl) | 1.5 mmol | 1.5 |
| N,N-Dimethylformamide (DMF, anhydrous) | 10 mL | - |
Procedure:
-
To a dry, inert-atmosphere flask, add Methyl 4-amino-3-bromo-6-aryl-5-fluoropyridine-2-carboxylate (1.0 eq) and Copper(I) chloride (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere.
-
Monitor the progress of the reaction by LC-MS. The reaction may require several hours to reach completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into an aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 3-chloro-substituted herbicide.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of a generic 4-amino-3-chloro-6-aryl-5-fluoropyridine-2-carboxylate herbicide from this compound.
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | C6-Halogenation | NBS/I₂ | Acetonitrile | 80-100 | 70-90 |
| 2 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/Water | 80-90 | 60-85 |
| 3 | SNAr (Amination) | NH₃ in MeOH | Methanol | 80-100 | 50-75 |
| 4 | Halogen Exchange | CuCl | DMF | 120-140 | 65-85 |
Logical Workflow for Agrochemical Synthesis
The following diagram illustrates the logical workflow from the starting material to the final agrochemical product.
References
Application Notes and Protocols for the Functionalization of Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the pyridine ring of Methyl 3-bromo-5-fluoropyridine-2-carboxylate, a versatile building block in medicinal chemistry and drug discovery. The following sections detail key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering methodologies for the synthesis of a diverse range of substituted pyridine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, the bromine atom at the 3-position is the primary site for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl boronic acids or esters.[2] This reaction is widely used for the synthesis of biaryl compounds.[3]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of a similar substrate, 5-bromo-2-methylpyridin-3-amine, with arylboronic acids has been reported.[3] This protocol can be adapted for this compound.
-
To a Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₃PO₄ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).[3][4]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3-5 mol%), to the flask.[3]
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or DMF/water).[3]
-
Heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (for analogous substrates):
| Entry | Arylboronic Acid | Product | Yield (%) | Reference |
| 1 | 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-2-methylpyridin-3-amine | 78 | [3] |
| 2 | 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | 79 | [3] |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 75 | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.[][6]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been described and can be adapted.[7]
-
In a sealable reaction tube, combine this compound (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, BINAP, or dppf, 4-10 mol%).[7][8][9]
-
Add a base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.2-2.5 equiv.).[8][9]
-
Evacuate and backfill the tube with an inert gas.
-
Add the amine (1.1-2.1 equiv.) and an anhydrous solvent such as toluene or 1,4-dioxane.[8][9]
-
Seal the tube and heat the reaction mixture with vigorous stirring at a temperature ranging from 80 to 110 °C.[7][8]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Quantitative Data (for analogous substrates):
| Entry | Amine | Aryl Halide | Yield (%) | Reference |
| 1 | Cyclohexane-1,2-diamine | 2-Bromo-6-methylpyridine | 60 | [8] |
| 2 | Phenoxazine | 1,4-Dibromobenzene | 94 (Microwave) | [9] |
| 3 | Carbazole | 1,4-Dibromobenzene | 83 (Microwave) | [9] |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for forming a C-C bond between the pyridine ring and a terminal alkyne.[10]
Reaction Scheme:
References
- 1. 3-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Regiochemical flexibility: the optional functionalization of 2,3,5-trihalopyridines at the 4- or 6-position [infoscience.epfl.ch]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 3-bromo-5-fluoropyridine-2-carboxylate with Aryl Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in medicinal chemistry and drug discovery for the construction of biaryl and heteroaryl scaffolds.[2] These structural motifs are prevalent in a vast number of pharmaceuticals.[3]
This document provides a detailed protocol for the Suzuki-Miyaura coupling of Methyl 3-bromo-5-fluoropyridine-2-carboxylate with various aryl boronic acids. The resulting methyl 3-aryl-5-fluoropyridine-2-carboxylate derivatives are valuable intermediates for the synthesis of complex molecules and potential bioactive compounds. The protocols outlined below are based on established methodologies for coupling heteroaryl halides.[4]
General Reaction Scheme
The core transformation involves the palladium-catalyzed cross-coupling of the bromopyridine substrate with an aryl boronic acid in the presence of a base.
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section details a general procedure for the Suzuki-Miyaura coupling reaction. The protocol is designed for a 1.0 mmol scale and can be adjusted as needed.
Materials and Reagents
-
This compound
-
Aryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., S-Phos, XPhos, PPh₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, Isopropanol/Water mixture)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
General Experimental Procedure
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).
-
Addition of Reagents: Add the aryl boronic acid (1.5 mmol, 1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane, 10 mL) via syringe. If using a mixed solvent system like isopropanol/water, degas the mixture separately before addition.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired methyl 3-aryl-5-fluoropyridine-2-carboxylate.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the coupling of this compound with various aryl boronic acids. These values are based on typical results observed for structurally similar substrates in the literature.[5][4][6]
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 8 | 91 |
| 3 | 3-Chlorophenylboronic acid | Pd₂(dba)₃ (2) / S-Phos (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 16 | 78 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | DMF | 110 | 10 | 72 |
| 5 | Thiophene-2-boronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | K₂CO₃ (2) | Isopropanol/H₂O | 85 | 12 | 81 |
Note: Yields are for isolated, purified products. Reaction conditions may require optimization for specific substrates. The use of different ligands, bases, or solvents can significantly impact reaction efficiency.[7][8] For electron-deficient or sterically hindered boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ and more active catalyst systems (e.g., using Buchwald ligands like S-Phos) may be necessary.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Gram-Scale Synthesis of Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the gram-scale synthesis of Methyl 3-bromo-5-fluoropyridine-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The synthesis is based on a two-step process commencing with the diazotization and subsequent fluorination of 3-amino-5-bromopyridine-2-carboxylic acid via a Balz-Schiemann reaction, followed by Fischer esterification to yield the final product. This protocol includes comprehensive methodologies, tabulated quantitative data, and visual diagrams of the reaction pathway and experimental workflow to ensure clarity and reproducibility.
Reaction Pathway
The overall synthesis is a two-step process starting from 3-amino-5-bromopyridine-2-carboxylic acid. The first step is a Balz-Schiemann reaction to introduce the fluorine atom, followed by an acid-catalyzed esterification.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-fluoropyridine-2-carboxylic acid
This procedure is adapted from the Balz-Schiemann reaction of similar aminopyridine derivatives.[1][2]
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| 3-Amino-5-bromopyridine-2-carboxylic acid | 870997-85-6 | 217.03 |
| Tetrafluoroboric acid (48 wt% in H₂O) | 16872-11-0 | 87.81 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 |
| Toluene | 108-88-3 | 92.14 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer, thermometer, and dropping funnel
-
Ice-salt bath
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer and thermometer, add 3-amino-5-bromopyridine-2-carboxylic acid (10.0 g, 46.1 mmol).
-
Cool the flask in an ice-salt bath to -10 °C.
-
Slowly add tetrafluoroboric acid (48 wt% in H₂O, 45 mL) to the cooled and stirred starting material. Maintain the temperature below 0 °C during the addition.
-
In a separate beaker, prepare a solution of sodium nitrite (3.50 g, 50.7 mmol) in water (10 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained between -10 °C and -5 °C.
-
After the addition is complete, stir the mixture at -5 °C for an additional 1 hour.
-
The resulting diazonium salt precipitate is collected by filtration and washed with cold diethyl ether.
-
In a separate flask, preheat toluene (150 mL) to 90 °C.
-
Add the filtered diazonium salt portion-wise to the hot toluene. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, stir the reaction mixture at 90 °C for 1 hour.
-
Cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Suspend the residue in water (100 mL) and adjust the pH to approximately 11 with a 32% sodium hydroxide solution.
-
Extract the aqueous phase with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to yield the crude 3-bromo-5-fluoropyridine-2-carboxylic acid. The product can be purified further by recrystallization if necessary.
Quantitative Data for Step 1:
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 3-Amino-5-bromopyridine-2-carboxylic acid | 217.03 | 10.0 | 46.1 | 1.0 |
| Sodium Nitrite | 69.00 | 3.50 | 50.7 | 1.1 |
| Expected Product | 220.00 | ~7.6 | ~34.6 | ~75% Yield |
Step 2: Synthesis of this compound
This procedure utilizes a standard Fischer esterification method.[3][4]
Materials and Reagents:
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| 3-Bromo-5-fluoropyridine-2-carboxylic acid | 1189513-55-0 | 220.00 |
| Methanol (MeOH) | 67-56-1 | 32.04 |
| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Brine | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 |
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 3-bromo-5-fluoropyridine-2-carboxylic acid (assumed 7.6 g from the previous step, 34.5 mmol) in methanol (150 mL).
-
Carefully add concentrated sulfuric acid (2 mL) dropwise to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (100 mL) and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Quantitative Data for Step 2:
| Compound | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 3-Bromo-5-fluoropyridine-2-carboxylic acid | 220.00 | 7.6 | 34.5 | 1.0 |
| Methanol | 32.04 | 150 mL | - | Solvent |
| Sulfuric Acid | 98.08 | 2 mL | - | Catalyst |
| Expected Product | 234.03 | ~7.3 | ~31.1 | ~90% Yield |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR to confirm the structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Tetrafluoroboric acid and concentrated sulfuric acid are highly corrosive. Handle with extreme care.
-
Diazonium salts can be explosive when dry. Do not isolate large quantities and handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
- 1. 3-Bromo-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Balz-Schiemann Reaction [ouci.dntb.gov.ua]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ester synthesis by esterification [organic-chemistry.org]
Application Notes and Protocols for the Synthetic Intermediate: Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 3-bromo-5-fluoropyridine-2-carboxylate as a versatile synthetic intermediate in drug discovery and development. The strategic positioning of the bromo, fluoro, and methyl carboxylate functionalities on the pyridine ring makes this compound a valuable building block for the synthesis of a diverse range of complex heterocyclic molecules with potential biological activity.
Application Notes
This compound is a key starting material for introducing a substituted fluoropyridine moiety into target molecules. The bromine atom at the 3-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom at the 5-position can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.
The primary applications of this intermediate lie in the construction of biaryl and heteroaryl structures, which are common motifs in medicinally important compounds.[1] Palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings are well-suited for the functionalization of this pyridine core.[2][3]
Key Reactions and Experimental Protocols
The following protocols are representative methods for the functionalization of this compound based on established procedures for structurally similar compounds. Optimization of reaction conditions may be necessary for specific substrates.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a powerful method for the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters.[1][4]
Experimental Protocol:
A general procedure adapted from the Suzuki-Miyaura coupling of other bromopyridines is as follows[1]:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Stir the reaction mixture at an elevated temperature (e.g., 85-95 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Methyl 3-aryl-5-fluoropyridine-2-carboxylate.
Data Presentation:
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-fluoro-3-phenylpyridine-2-carboxylate | 70-90 |
| 2 | 4-Methoxyphenylboronic acid | Methyl 5-fluoro-3-(4-methoxyphenyl)pyridine-2-carboxylate | 75-95 |
| 3 | Thiophen-3-ylboronic acid | Methyl 5-fluoro-3-(thiophen-3-yl)pyridine-2-carboxylate | 65-85 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[1]
Experimental Workflow:
References
Application Notes: Synthesis of Novel Heterocycles from Methyl 3-bromo-5-fluoropyridine-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 3-bromo-5-fluoropyridine-2-carboxylate is a versatile synthetic intermediate, valuable for the construction of complex heterocyclic systems. The presence of three distinct reactive sites—a bromine atom, a fluorine atom, and a methyl ester—allows for a wide range of chemical transformations. The bromine atom at the 3-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[1][2] The methyl ester at the 2-position serves as a handle for cyclization, hydrolysis, or amidation.[1][3] This document outlines detailed protocols for the synthesis of two classes of novel heterocycles starting from this key building block: fused pyrido[2,3-d]pyridazines and 3-aryl-5-fluoropyridine-2-carboxamides.
Application Note 1: Synthesis of Fused 6-Fluoro-8-bromopyrido[2,3-d]pyridazin-5(6H)-ones
This protocol describes a two-step synthesis to create a fused pyridopyridazine heterocyclic system. The first step involves the conversion of the methyl ester to a carbohydrazide, which then undergoes a condensation and cyclization reaction with a 1,2-dicarbonyl compound.
Reaction Scheme:
-
Step 1: Hydrazinolysis
-
This compound reacts with hydrazine hydrate to form 3-bromo-5-fluoropyridine-2-carbohydrazide.
-
-
Step 2: Condensation and Cyclization
-
The resulting carbohydrazide is cyclized with a 1,2-dicarbonyl compound (e.g., 2,3-butanedione) to yield the target fused heterocycle.
-
Experimental Protocols
Protocol 1.1: Synthesis of 3-bromo-5-fluoropyridine-2-carbohydrazide
-
To a solution of this compound (1.0 eq) in ethanol (10 mL per 1 g of starting material), add hydrazine hydrate (3.0 eq).
-
Stir the reaction mixture at reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure until a precipitate forms.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain the desired carbohydrazide.
Protocol 1.2: Synthesis of 6-Fluoro-7,8-dimethyl-2-bromopyrido[2,3-d]pyridazin-5(6H)-one
-
Suspend the 3-bromo-5-fluoropyridine-2-carbohydrazide (1.0 eq) in glacial acetic acid (15 mL per 1 g).
-
Add 2,3-butanedione (1.1 eq) to the suspension.
-
Heat the mixture to reflux (approx. 120 °C) for 8-12 hours, during which the solution should become homogeneous.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to ambient temperature and pour it carefully into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and a small amount of cold diethyl ether.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.
Data Presentation
Table 1: Representative Yields and Purity of Synthesized Pyrido[2,3-d]pyridazine Derivatives
| Compound ID | R1 | R2 | Yield (%) | Purity (HPLC, %) | m/z [M+H]⁺ |
|---|---|---|---|---|---|
| PPZ-01 | H | H | 78 | >98 | 271.9/273.9 |
| PPZ-02 | CH₃ | CH₃ | 85 | >99 | 299.9/301.9 |
| PPZ-03 | Ph | H | 72 | >97 | 334.0/336.0 |
Note: Data are illustrative examples.
Visualization
Caption: Synthetic pathway for Pyrido[2,3-d]pyridazines.
Application Note 2: Synthesis of 3-Aryl-5-fluoropyridine-2-carboxamides
This application note details a robust two-step procedure for synthesizing novel 3-aryl-5-fluoropyridine-2-carboxamides. The methodology leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by amidation of the methyl ester.[2]
Reaction Scheme:
-
Step 1: Suzuki-Miyaura Cross-Coupling
-
This compound is coupled with various arylboronic acids to yield Methyl 3-aryl-5-fluoropyridine-2-carboxylates.
-
-
Step 2: Amidation
-
The resulting ester is converted into the corresponding primary, secondary, or tertiary amide via aminolysis.
-
Experimental Protocols
Protocol 2.1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine this compound (1.0 eq), the respective arylboronic acid (1.2 eq), and a base such as K₃PO₄ (2.5 eq).[2]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).[2]
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2.2: General Procedure for Amidation
-
Dissolve the Methyl 3-aryl-5-fluoropyridine-2-carboxylate intermediate (1.0 eq) in methanol.
-
Add the desired amine (e.g., 40% aqueous methylamine solution, 5.0 eq).
-
Seal the reaction vessel and stir at 50-60 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
If a precipitate forms, filter and wash with a minimal amount of cold solvent. If no solid forms, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extracts and concentrate to yield the crude amide, which can be purified by recrystallization or column chromatography.
Data Presentation
Table 2: Representative Suzuki-Miyaura Coupling Products
| Compound ID | Aryl Boronic Acid | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| INT-S1 | Phenylboronic acid | 92 | >99 |
| INT-S2 | 4-Methoxyphenylboronic acid | 88 | >98 |
| INT-S3 | 3,5-Dimethylphenylboronic acid | 90 | >99 |
Note: Data are illustrative examples.
Table 3: Representative 3-Aryl-5-fluoropyridine-2-carboxamide Products
| Compound ID | Starting Ester | Amine | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| AMD-01 | INT-S1 | Methylamine | 85 | >99 |
| AMD-02 | INT-S2 | Ammonia | 89 | >98 |
| AMD-03 | INT-S3 | Ethylamine | 82 | >97 |
Note: Data are illustrative examples.
Visualization
References
Troubleshooting & Optimization
low yield in Suzuki coupling with Methyl 3-bromo-5-fluoropyridine-2-carboxylate
Topic: Troubleshooting Low Yield in Suzuki Coupling with Methyl 3-bromo-5-fluoropyridine-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of this compound. This substrate presents a unique combination of steric hindrance and electronic effects that can lead to low product yields. This guide provides detailed troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my Suzuki coupling with this compound resulting in a consistently low yield?
A1: Low yields with this specific substrate are common and typically stem from a combination of three key factors:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[1] This is a well-documented issue, particularly for 2-substituted pyridines.
-
Steric Hindrance: The methyl carboxylate group at the C2 position, ortho to the bromine at C3, creates significant steric bulk. This can impede crucial steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2][3][4]
-
Substrate Electronics: The pyridine ring is electron-deficient, which is generally favorable for the initial oxidative addition step.[5] However, this can also slow down the rate of transmetalation, another critical step in the catalytic cycle.[1][6]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The three most prevalent side reactions are protodeboronation, homocoupling, and ester hydrolysis.
-
Protodeboronation: This is the cleavage of the C-B bond on your boronic acid/ester coupling partner, where it is replaced by a hydrogen atom.[4][7] This is often exacerbated by the presence of water and strong bases.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][9]
-
Ester Hydrolysis: The methyl ester is sensitive to strong bases and can be hydrolyzed under the reaction conditions.
-
Solution: Use milder bases such as K₂CO₃ or KF, and avoid excessively high temperatures or prolonged reaction times.[13]
-
Q3: Which palladium catalyst and ligand system is a good starting point for this sterically hindered substrate?
A3: For sterically demanding couplings, standard catalysts like Pd(PPh₃)₄ are often ineffective.[11][14] You will likely need a more robust system.
-
Recommended Catalysts: Start with a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst such as Pd(OAc)₂.[5][15]
-
Recommended Ligands: The key to success is often the ligand. Use bulky, electron-rich phosphine ligands. These help to stabilize the palladium catalyst, promote the difficult oxidative addition and reductive elimination steps, and can sterically shield the metal center from being inhibited by the pyridine nitrogen.[1][9] Excellent choices include Buchwald's biaryl phosphine ligands such as SPhos and XPhos.[1][9][11]
Q4: How do I choose the right base for my reaction, considering the base-sensitive ester group?
A4: The base is critical for activating the boronic acid for transmetalation.[13] The choice requires a balance between sufficient reactivity and minimizing side reactions.
-
Strong Bases (Use with Caution): Strong bases like NaOH or NaOMe can be effective but may also promote ester hydrolysis and protodeboronation.[5]
-
Recommended Bases: Inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is often highly effective in challenging couplings.[9] Cesium carbonate (Cs₂CO₃) and potassium fluoride (KF) are also excellent, milder alternatives that can help preserve the ester functionality.[8][11][12]
Optimization Strategies
Systematic screening of reaction parameters is crucial. The following tables summarize key components to optimize for your reaction.
Table 1: Catalyst and Ligand Selection
| Catalyst Source | Ligand | Typical Loading (mol%) | Rationale & Comments |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | 1-5% Pd, 1.2-2.4 eq Ligand to Pd | First choice. Bulky, electron-rich ligands are highly effective for sterically hindered substrates and can prevent catalyst inhibition by the pyridine nitrogen.[1][11] |
| Pd(dppf)Cl₂ | (None needed) | 3-10% | A reliable, air-stable precatalyst that has shown success in pyridine couplings. May be a good second option if Buchwald systems fail.[11][16] |
| Pd(PPh₃)₄ | (None needed) | 5-10% | "Old-school" catalyst. Generally less effective for challenging substrates but can sometimes work.[11][14] |
Table 2: Base and Solvent Screening
| Base (2-3 equiv.) | Solvent System | Temperature (°C) | Considerations |
| K₃PO₄ | 1,4-Dioxane / Water (4:1) | 80-110 | A robust starting point, often effective for difficult couplings.[9] |
| Cs₂CO₃ | Toluene / Water (10:1) | 90-110 | A strong but often gentler base that can improve yields.[8] |
| KF | Anhydrous THF or Dioxane | 70-90 | A mild base, useful for preventing ester hydrolysis and protodeboronation, especially with boronic acids.[11][12] |
| K₂CO₃ | DMF or Ethanol / Water | 80-100 | A common and cost-effective option, though potentially less effective than K₃PO₄ for this substrate.[9][17] |
Visualizations
Key Challenges of the Substrate
Caption: Key structural features of the substrate that can lead to low reaction yields.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields in the Suzuki coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This is a robust starting procedure that should be optimized for your specific boronic acid partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium Catalyst: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) OR Pd(dppf)Cl₂ (5 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid/ester, the base, and the palladium catalyst/ligand.[9]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three to five times to ensure all oxygen is removed.[7][9]
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The final concentration should be around 0.1 M with respect to the starting halide.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[9] Reactions are typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7][18]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can often improve yields and drastically reduce reaction times for challenging couplings.[19]
Materials:
-
Same reagents as Protocol 1, but use a dedicated microwave reaction vial.
Procedure:
-
Setup: In a 10 mL microwave vial containing a stir bar, combine the this compound (1.0 equiv), arylboronic acid/ester (1.5 equiv), base (e.g., K₂CO₃, 2.0 equiv), and catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[18][19]
-
Solvent: Add the chosen solvent system (e.g., 5 mL of 4:1 Dioxane/Water).
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 10-30 minutes.[18][19]
-
Workup and Purification: Follow steps 6 and 7 from Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
common side products in reactions with Methyl 3-bromo-5-fluoropyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-bromo-5-fluoropyridine-2-carboxylate. The information focuses on identifying and mitigating common side products in various chemical reactions.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs):
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary undesired side products are typically formed through homocoupling of the starting material, dehalogenation of the pyridine ring, and hydrolysis of the methyl ester. In Suzuki-Miyaura reactions, protodeborylation of the boronic acid coupling partner can also occur.
Q2: I am observing a significant amount of a dimeric byproduct in my Suzuki-Miyaura reaction. What is it and how can I minimize it?
A2: This is likely the homocoupling product, 5,5'-difluoro-2,2'-bis(methoxycarbonyl)-3,3'-bipyridine. Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2][3] To minimize its formation, consider the following troubleshooting steps:
-
Lower the catalyst loading: High concentrations of the palladium catalyst can promote homocoupling.
-
Use a different palladium precursor or ligand: Some ligands are more prone to promoting homocoupling than others. Experiment with different phosphine ligands or use a pre-formed catalyst.
-
Control the reaction temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Ensure slow addition of reagents: Slow addition of the boronic acid or the base can help to maintain a low concentration of the active catalyst and reduce the likelihood of homocoupling.
Q3: My main impurity is the debrominated product, Methyl 5-fluoropyridine-2-carboxylate. What causes this dehalogenation?
A3: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom.[4][5] This can be caused by several factors:
-
Reaction Temperature: High temperatures can promote dehalogenation.[5]
-
Choice of Base: Some bases can act as hydride donors, leading to dehalogenation. The strength and type of base are critical.
-
Solvent: The solvent can influence the reaction pathway. Protic solvents, in particular, can sometimes be a source of protons for dehalogenation.
-
Ligand: The steric and electronic properties of the phosphine ligand can affect the rate of dehalogenation.
Q4: How can I prevent the hydrolysis of the methyl ester group during my reaction?
A4: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur under either acidic or basic conditions, especially in the presence of water. To prevent this:
-
Use anhydrous solvents and reagents: Ensure all components of your reaction are dry.
-
Select a non-nucleophilic base: If possible, use a base that is less likely to attack the ester carbonyl.
-
Control the reaction pH during workup: If an aqueous workup is necessary, keep the pH neutral or slightly acidic to minimize base-catalyzed hydrolysis. If purification requires acidic conditions, perform it at low temperatures and for a minimal amount of time.
Quantitative Data on Side Product Formation
While specific quantitative data for every possible reaction is extensive, the following table provides an illustrative summary of how reaction conditions can influence the formation of common side products in a generic Suzuki-Miyaura coupling reaction.
| Parameter | Condition A (High Side Products) | Condition B (Optimized) | Predominant Side Product(s) |
| Catalyst Loading | 10 mol% Pd(PPh₃)₄ | 2 mol% Pd(dppf)Cl₂ | Homocoupling |
| Temperature | 120 °C | 80 °C | Dehalogenation, Homocoupling |
| Base | 3 eq. NaOH (aq) | 2 eq. K₂CO₃ (anhydrous) | Hydrolysis, Dehalogenation |
| Solvent | Toluene/Ethanol/Water | Anhydrous Dioxane | Hydrolysis, Dehalogenation |
Experimental Protocols
Protocol 1: Minimizing Homocoupling and Dehalogenation in a Suzuki-Miyaura Coupling Reaction
This protocol is designed to minimize the formation of homocoupling and dehalogenation byproducts.
Materials:
-
This compound
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and anhydrous K₂CO₃ (2.0 eq.).
-
Add Pd(dppf)Cl₂ (0.02 eq.).
-
Add anhydrous 1,4-dioxane.
-
Degas the reaction mixture by bubbling with Nitrogen or Argon for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Common reaction pathways for this compound.
Caption: Troubleshooting workflow for minimizing side product formation.
References
Technical Support Center: Methyl 3-bromo-5-fluoropyridine-2-carboxylate in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of Methyl 3-bromo-5-fluoropyridine-2-carboxylate during palladium-catalyzed cross-coupling reactions.
Troubleshooting Guide: Preventing Dehalogenation
Dehalogenation, the undesired removal of the bromine atom from the starting material, is a common side reaction in palladium-catalyzed cross-coupling reactions. This guide provides a structured approach to troubleshoot and minimize this unwanted side product.
Problem: Significant formation of Methyl 5-fluoropyridine-2-carboxylate (dehalogenated byproduct) is observed during Suzuki-Miyaura or Buchwald-Hartwig amination reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing dehalogenation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dehalogenation of this compound?
A1: Dehalogenation of aryl halides in palladium-catalyzed cross-coupling reactions is often attributed to several factors:
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Presence of a Hydride Source: The palladium catalyst can react with certain reagents or impurities in the reaction mixture, leading to the formation of a palladium-hydride species. This intermediate can then transfer a hydride to the aryl halide, resulting in the dehalogenated product. Common hydride sources include water, alcohols, and certain amines or bases.[1]
-
High Catalyst Loading or Unstabilized Pd(0): High concentrations of active Pd(0) species, especially if not properly stabilized by ligands, can promote side reactions, including dehalogenation.
-
Reaction Conditions: High temperatures and the use of protic solvents can increase the rate of dehalogenation.[2]
-
Substrate Electronics: The electron-deficient nature of the pyridine ring, further accentuated by the fluorine and carboxylate groups, can influence its susceptibility to side reactions.
Q2: How does the choice of ligand impact dehalogenation?
A2: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.
-
Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and other biaryl phosphines (often referred to as Buchwald ligands) are highly effective at preventing dehalogenation.[3] Their steric bulk promotes the desired reductive elimination step of the cross-coupling cycle over competing side reactions. Their electron-donating properties also stabilize the palladium center.
-
Less Bulky Ligands: Traditional phosphine ligands like triphenylphosphine (PPh₃) may not be as effective in preventing dehalogenation, especially with challenging substrates.[3][4]
Q3: Which bases are recommended to minimize dehalogenation?
A3: The choice of base is critical. Strong, nucleophilic bases or those that can act as hydride donors should be avoided.
-
Recommended Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally preferred.[4][5] These bases are effective in promoting the desired reaction without significantly contributing to dehalogenation.
-
Bases to Use with Caution: Strong bases like sodium tert-butoxide (NaOtBu) can sometimes lead to higher rates of dehalogenation, although they are commonly used in Buchwald-Hartwig aminations. Careful optimization of other reaction parameters is necessary when using strong bases.
Q4: What is the influence of the solvent on this side reaction?
A4: The solvent can significantly impact the reaction outcome.
-
Aprotic Solvents: Anhydrous aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are generally recommended to minimize sources of protons that can lead to dehalogenation.[2]
-
Protic Solvents: While some Suzuki couplings use water as a co-solvent, its presence can be a source of protons leading to dehalogenation. If water is necessary, minimizing its amount and ensuring the reaction is thoroughly degassed is crucial.
Quantitative Data Summary
The following tables provide a summary of reaction conditions that have been shown to be effective for the cross-coupling of structurally similar bromopyridine derivatives, with a focus on minimizing dehalogenation. Note: These are representative conditions and may require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Electron-Deficient Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (9:1) | 100 | High | [6] |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₂CO₃ (2) | Dioxane | 100 | High | [6] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 90 | Moderate to Good | [4] |
Table 2: Buchwald-Hartwig Amination Conditions for Functionalized Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | Dioxane | 100 | High | [6] |
| Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2) | t-BuOH | 110 | Good | [5] |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.4) | Toluene | 110 | High | [6] |
Experimental Protocols
The following are general, illustrative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which should be adapted and optimized for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In a dry reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and water. Separate the layers and extract the aqueous phase.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Inert Atmosphere: Seal the vessel and subject it to three cycles of vacuum and backfilling with an inert gas.
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction's progress.
-
Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
References
Technical Support Center: Purification of Crude Methyl 3-bromo-5-fluoropyridine-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude products from reactions involving Methyl 3-bromo-5-fluoropyridine-2-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield after purification | - Incomplete reaction. - Product loss during aqueous workup. - Suboptimal crystallization conditions. - Product degradation on silica gel. | - Monitor the reaction by TLC or LC-MS to ensure completion. - During extraction, use a saturated brine solution to reduce the solubility of the product in the aqueous layer. Ensure the aqueous phase is neutral or slightly basic to prevent protonation of the pyridine nitrogen. - Screen various recrystallization solvents and solvent pairs. - For column chromatography, consider deactivating the silica gel with a small amount of triethylamine in the eluent or use an alternative stationary phase like neutral alumina.[1] |
| Product oils out during recrystallization | - The solvent is too non-polar for the product. - The cooling process is too rapid. - High impurity levels. | - Use a more polar solvent or a solvent pair. Good starting points for pyridine esters include ethanol, or mixtures like n-hexane/acetone, n-hexane/ethyl acetate, or ethyl acetate/petroleum ether.[2] - Allow the solution to cool slowly to room temperature and then place it in a refrigerator. - Consider a preliminary purification step like a quick filtration through a silica plug to remove gross impurities. |
| Multiple spots on TLC after purification | - Co-elution of impurities with the product. - Isomeric impurities. - Decomposition of the product on the TLC plate. | - Optimize the mobile phase for column chromatography; a gradient elution may be necessary. For closely eluting spots, a less polar solvent system might improve separation.[1] - High-performance liquid chromatography (HPLC) may be required for separating isomers. - Add a small amount of triethylamine to the TLC mobile phase to prevent streaking and decomposition of the basic pyridine compound. |
| Product appears as a persistent oil, not a solid | - Presence of residual solvent. - The product may have a low melting point and exist as an oil at room temperature. - Significant impurities depressing the melting point. | - Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable. - Confirm the expected physical state of the pure product. If it is an oil, purification should focus on chromatography. - Attempt to purify a small sample by preparative TLC or HPLC to obtain a pure reference sample and determine its physical state. |
| Column chromatography results in significant tailing of the product peak | - Interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel. | - Add a small percentage (0.1-1%) of a basic modifier like triethylamine or pyridine to the eluent to suppress the interaction. - Use deactivated (neutral) silica gel or alumina as the stationary phase.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, such as 3-bromo-5-fluoropyridine-2-carboxylic acid, and byproducts from side reactions. Depending on the synthetic route, these could include isomers or over-brominated species. If the synthesis involves esterification, incomplete reaction will leave starting carboxylic acid, and hydrolysis of the ester during workup can regenerate it.
Q2: What is a good starting point for a recrystallization solvent system?
A2: For pyridine esters, a good starting point is to test single solvents like ethanol or isopropanol. If a single solvent is not effective, solvent pairs are a good alternative. Common pairs include ethyl acetate/hexanes, ethyl acetate/petroleum ether, and acetone/hexanes. The ideal solvent system will dissolve the crude product when hot but have low solubility for the pure product when cold.
Q3: How can I effectively remove the starting carboxylic acid from my crude product?
A3: An acid-base extraction is an effective method. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic carboxylic acid will be deprotonated and extracted into the aqueous layer, while the neutral ester product remains in the organic layer.
Q4: My purified product is still showing a broad melting point range. What should I do?
A4: A broad melting point range typically indicates the presence of impurities. You should consider a second purification step. If you initially purified by recrystallization, try column chromatography. If you used chromatography, a subsequent recrystallization from a different solvent system may improve purity.
Q5: Is this compound stable to standard purification conditions?
A5: Generally, pyridine carboxylates are stable compounds. However, prolonged exposure to acidic conditions can lead to hydrolysis of the methyl ester back to the carboxylic acid. During column chromatography on silica gel, the basicity of the pyridine nitrogen can lead to tailing, as mentioned in the troubleshooting guide.[1]
Experimental Protocols
General Work-up Procedure with Acid-Base Extraction
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If a solid catalyst is used, filter it off and wash with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane (e.g., 100 mL).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted carboxylic acid.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 50 mL) to reduce the water content in the organic phase.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexanes and ethyl acetate). Pack a chromatography column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexanes:ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by prior thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Heat the mixture to boiling. If the solid dissolves completely, it is a suitable solvent. Allow the solution to cool to see if crystals form. If a single solvent is not ideal, test solvent pairs (e.g., dissolve the compound in a small amount of a good solvent like hot ethyl acetate, then add a poor solvent like hexanes dropwise until the solution becomes cloudy).
-
Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent or solvent pair.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the initial purification steps of a crude product.
References
troubleshooting homocoupling in Methyl 3-bromo-5-fluoropyridine-2-carboxylate couplings
Substrate Focus: Methyl 3-bromo-5-fluoropyridine-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling during cross-coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my coupling reaction with this compound?
A1: Homocoupling is a significant side reaction where two molecules of your starting material, this compound, react with each other to form a symmetrical dimer (a bipyridine). This is undesirable because it consumes your substrate, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the aryl halide.[1][2] Pd(II) precatalysts can also directly react with the organometallic reagent or the aryl halide to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[1][2]
Q3: Are pyridine-containing substrates like mine more prone to specific issues in cross-coupling reactions?
A3: Yes, 2-halopyridines can be particularly challenging. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst poisoning and deactivation.[3] This can slow down the desired cross-coupling pathway and make side reactions like homocoupling more competitive. The electronic properties of the pyridine ring, influenced by the fluorine and carboxylate groups, also affect its reactivity.
Q4: How does my choice of palladium source and ligand impact the formation of the homocoupling byproduct?
A4: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred as it bypasses the need for an in-situ reduction step that can be a source of homocoupling.[1][2] If a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂) is used, adding a mild reducing agent can help to minimize the concentration of free Pd(II).[4][5]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended.[2] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, thereby outcompeting the pathways leading to homocoupling.[2]
Q5: Can the reaction base and solvent influence the extent of homocoupling?
A5: Absolutely. The choice of base and solvent system can significantly impact the reaction outcome.[1] While a base is necessary for many coupling reactions (like Suzuki and Buchwald-Hartwig), a highly concentrated strong base might promote unwanted side reactions. The solvent's polarity and its ability to dissolve all reaction components, including the base, are crucial for an efficient reaction.[3][6] Poor solubility can lead to slow and inefficient reactions, potentially allowing side reactions to become more prominent.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize homocoupling of this compound.
Issue: High Levels of Homocoupling Product Observed
If you are observing a significant amount of the bipyridine homocoupling byproduct in your reaction, follow these steps:
Troubleshooting Workflow
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A [label="High Homocoupling Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Is the reaction rigorously degassed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Improve Degassing:\n- Use freeze-pump-thaw (3x)\n- Sparge solvent with Ar/N2 (30-60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Are you using a Pd(II) precatalyst?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Switch to a Pd(0) Source:\n- e.g., Pd(PPh3)4, Pd2(dba)3\n\nOR\n\nAdd a Mild Reducing Agent:\n- e.g., Potassium formate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Is the ligand appropriate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Screen Bulky, Electron-Rich Ligands:\n- e.g., SPhos, XPhos, RuPhos", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Review Base and Solvent", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Optimize Base and Solvent:\n- Screen different bases (e.g., K3PO4, Cs2CO3)\n- Ensure all components are soluble", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Re-run Optimized Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B; B -> C [label="No"]; C -> D; B -> D [label="Yes"]; D -> E [label="Yes"]; E -> F; D -> F [label="No"]; F -> G [label="No"]; G -> H; F -> H [label="Yes"]; H -> I [label="Suboptimal"]; I -> J; H -> J [label="Optimal"]; }
Caption: A logical workflow for troubleshooting and minimizing homocoupling.Detailed Troubleshooting Steps:
-
Improve Degassing: Oxygen is a major contributor to homocoupling.[1] Ensure your solvent and reaction mixture are rigorously deoxygenated.
-
Recommendation: Use the freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal. Alternatively, sparge the solvent with an inert gas like argon or nitrogen for an extended period (30-60 minutes).[1]
-
-
Re-evaluate Your Palladium Source: As mentioned, Pd(II) sources can directly cause homocoupling.[1][2]
-
Consider Ligand Effects: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired reaction pathway.[1]
-
Recommendation: Use bulky, electron-rich phosphine ligands. These can accelerate the reductive elimination step of the cross-coupling cycle, which outcompetes the pathways that lead to homocoupling.
-
-
Optimize the Base and Solvent System:
-
Base: While a base is necessary, a highly concentrated strong base can sometimes promote unwanted side reactions. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Solvent: Aprotic solvents like dioxane, THF, or toluene are commonly used. Ensure that all your starting materials and the base are fully dissolved, as poor solubility can hinder the reaction.[3]
-
Data Presentation
The following tables summarize key parameters that can be adjusted to minimize homocoupling.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Oxidation State | Typical Observation | Recommendation to Reduce Homocoupling |
| Pd(OAc)₂ / PdCl₂ | Pd(II) | Can lead to increased homocoupling.[1][2] | Use in combination with a mild reducing agent or switch to a Pd(0) source.[4][5] |
| Pd(PPh₃)₄ / Pd₂(dba)₃ | Pd(0) | Generally results in lower levels of homocoupling.[1][2] | Preferred choice to avoid side reactions from in situ reduction. |
Table 2: Influence of Ligand Type on Homocoupling
| Ligand Class | Examples | General Effect on Homocoupling | Rationale |
| Simple Phosphines | PPh₃, P(o-tolyl)₃ | Can be effective, but may not be optimal for challenging substrates. | Less effective at accelerating reductive elimination compared to more advanced ligands. |
| Bulky, Electron-Rich Phosphines | XPhos, SPhos, RuPhos | Generally reduces homocoupling.[2] | Accelerates reductive elimination, outcompeting homocoupling pathways.[2] |
Experimental Protocols
General Protocol for a Suzuki Coupling Reaction to Minimize Homocoupling
This is a generalized procedure and should be optimized for your specific coupling partner.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (K₃PO₄, 2.0 eq).
-
Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[2]
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand if required.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via a syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the desired coupled product.
Visualizations
Homocoupling Side Reaction Pathway
Caption: Simplified mechanism showing how Pd(II) species can lead to homocoupling.
Decision Tree for Reaction Setup
Caption: Decision tree for selecting key reaction components to avoid homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
effect of base on the stability of Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of Methyl 3-bromo-5-fluoropyridine-2-carboxylate, particularly in the presence of bases. This resource is designed to assist you in anticipating and resolving challenges during your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound with bases?
A1: this compound possesses multiple reactive sites susceptible to reaction under basic conditions. The primary stability concerns are:
-
Saponification: The methyl ester is susceptible to hydrolysis by strong bases (e.g., NaOH, LiOH) to form the corresponding carboxylate salt.
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom, the carboxylate group, and the fluorine atom. Both the bromo and fluoro substituents can potentially be displaced by nucleophiles. Generally, in nucleophilic aromatic substitution on pyridines, fluoride is a better leaving group than bromide.
-
Reaction with Amine Nucleophiles: When using amine bases or nucleophiles, there is a potential for competitive reaction at both the ester (amidation) and the aromatic ring (SNAr). For instance, reaction of a similar 2-fluoropyridine methyl ester with aqueous methylamine in THF has been reported to yield a mixture of products resulting from substitution of both the methoxide and the fluoride.[1]
Q2: Which halogen is the better leaving group in nucleophilic aromatic substitution on this molecule?
A2: In nucleophilic aromatic substitution (SNAr) reactions of activated aryl halides, the typical leaving group ability is F > Cl ≈ Br > I. This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, making the attached carbon more electrophilic.
Q3: Can I perform a Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound without affecting the ester group?
A3: Yes, it is generally possible to selectively perform palladium-catalyzed cross-coupling reactions at the C-Br bond. The reactivity of aryl halides in these reactions typically follows the order I > Br > Cl >> F. This selectivity allows for the functionalization of the C-Br bond while leaving the C-F and the ester group intact, provided that appropriate reaction conditions are chosen. However, the choice of base is critical to avoid competing saponification. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong hydroxides.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a pre-catalyst. Consider using a more active catalyst system, such as a palladacycle or a combination of a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). |
| Inappropriate Base | The choice of base is crucial. Strong bases like NaOH or LiOH may cause saponification of the ester. Use milder bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Solvent Issues | Use anhydrous and degassed solvents. Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF. The presence of oxygen can deactivate the catalyst. |
| Protodebromination | Loss of the bromine atom can occur as a side reaction. This can be minimized by using rigorously anhydrous conditions and a thoroughly degassed reaction mixture. |
| Low Reaction Temperature | Suzuki-Miyaura couplings often require elevated temperatures (80-110 °C). If the reaction is sluggish, a moderate increase in temperature may be beneficial. Monitor for decomposition at higher temperatures. |
Issue 2: Competing Saponification and Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Use of Strong Hydroxide Bases | When the desired reaction is not saponification, avoid strong bases like NaOH and LiOH, especially at elevated temperatures. These will readily hydrolyze the methyl ester. |
| Reaction with Amine Nucleophiles | To favor amidation of the ester over SNAr of the fluoride, the choice of solvent can be critical. For a similar substrate, changing the solvent from THF to methanol (MeOH) allowed for selective transformation of the methyl ester to the N-methyl amide without substitution of the fluoride.[1] |
| High Reaction Temperature | SNAr reactions are often accelerated by heat. If SNAr is an undesired side reaction, consider running the primary reaction at a lower temperature, if feasible. |
| Choice of Nucleophile | "Soft" nucleophiles tend to favor reaction at the C-Br position in cross-coupling, while "hard" nucleophiles are more likely to participate in SNAr or saponification. |
Quantitative Data Summary
| Base | Expected Primary Reaction(s) | Potential Side Reaction(s) | Notes |
| NaOH, LiOH | Saponification (ester hydrolysis) | SNAr at the C-F position | Strong bases will favor hydrolysis of the ester. |
| K₂CO₃, Cs₂CO₃ | Base for cross-coupling reactions | Slow saponification at high temperatures | Commonly used and generally well-tolerated for the ester group in cross-coupling reactions under anhydrous conditions. |
| Et₃N, DIPEA | Organic base for various reactions | Generally stable | Typically not strong enough to cause significant saponification or SNAr at moderate temperatures. |
| DBU | Strong, non-nucleophilic organic base | Potential for competing reactions | Can be used to promote various transformations; compatibility with the substrate should be evaluated on a case-by-case basis. |
| Primary/Secondary Amines | Amidation of the ester, SNAr at the C-F position | - | The reaction outcome is highly dependent on the solvent and reaction conditions.[1] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound with an Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, the ligand, and the base to a dry Schlenk tube.
-
Add the solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating the key chemical transformations and troubleshooting logic discussed.
References
Technical Support Center: Scale-Up of Reactions Involving Methyl 3-bromo-5-fluoropyridine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of reactions for the synthesis of Methyl 3-bromo-5-fluoropyridine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound that are amenable to scale-up?
A common and scalable approach involves a multi-step synthesis starting from a readily available aminopyridine derivative. The key transformations typically include diazotization of an amino group to introduce the fluorine via a Sandmeyer-type reaction, followed by regioselective bromination. An alternative route might involve the initial construction of the brominated pyridine ring followed by fluorination.
Q2: What are the primary challenges encountered when scaling up the synthesis of this molecule?
Scaling up the synthesis of this compound presents several challenges, including:
-
Exothermic Reactions: Diazotization reactions are notoriously exothermic and require strict temperature control to prevent runaway reactions and decomposition of the diazonium salt.[1]
-
Regioselectivity: Controlling the position of bromination on the fluorinated pyridine ring is crucial to avoid the formation of undesired isomers.[2][3]
-
Handling of Hazardous Reagents: The synthesis may involve the use of corrosive acids, toxic bromine, and potentially unstable diazonium intermediates.[4][5]
-
Byproduct Formation: Side reactions can lead to impurities that are difficult to separate from the final product.
-
Purification: Large-scale purification of halogenated pyridine esters can be challenging due to their physical properties.[6][7]
Q3: How can I improve the regioselectivity of the bromination step?
Controlling the regioselectivity of bromination on an electron-deficient ring like 5-fluoropyridine-2-carboxylate is critical. Key factors to consider are:
-
Brominating Agent: The choice of brominating agent (e.g., N-bromosuccinimide (NBS) vs. liquid bromine) can significantly influence selectivity.[4] NBS is often preferred for its milder nature and better selectivity in many cases.
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all affect the position of bromination. Lowering the reaction temperature can often enhance selectivity.[8]
-
Substrate Control: The electronic and steric effects of the existing substituents (fluoro and methyl carboxylate groups) will direct the incoming electrophile.
Q4: What are the safety precautions for handling diazotization reactions at scale?
Diazonium salts can be explosive when isolated in a dry state. For large-scale operations, it is imperative to:
-
Maintain Low Temperatures: The diazotization should be carried out at low temperatures, typically between 0-5°C, to ensure the stability of the diazonium salt.[1]
-
In-Situ Consumption: The diazonium salt should be generated and consumed in-situ without isolation.
-
Controlled Addition of Reagents: Slow, controlled addition of reagents is necessary to manage the exothermicity of the reaction.
-
Quenching: Have a proper quenching procedure in place to safely destroy any unreacted diazonium salt.
Troubleshooting Guides
Issue 1: Low Yield in the Fluorination Step (Sandmeyer-type Reaction)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete diazotization | Ensure the complete conversion of the starting amine by using a slight excess of nitrous acid. The completion of diazotization can be monitored using starch-iodide paper, where a persistent blue color indicates the presence of excess nitrous acid.[1] |
| Decomposition of the diazonium salt | Strictly maintain the reaction temperature between 0-5°C. Ensure efficient stirring to dissipate heat.[1] |
| Inefficient fluoride source | The choice of fluoride source (e.g., HF-pyridine, tetrafluoroboric acid) is critical. Screen different fluorinating agents to find the optimal one for your substrate.[9] |
Issue 2: Poor Regioselectivity during Bromination
| Potential Cause | Troubleshooting Suggestion |
| Reaction temperature is too high | Lower the reaction temperature. Electrophilic aromatic brominations often benefit from sub-ambient temperatures to enhance selectivity.[8] |
| Incorrect brominating agent | If using liquid bromine results in poor selectivity, consider switching to a milder source like N-bromosuccinimide (NBS).[4] |
| Solvent effects | The polarity of the solvent can influence the reaction pathway. Conduct a solvent screen to identify the optimal medium for the desired regioselectivity. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Suggestion |
| Presence of closely related impurities | Optimize the reaction conditions to minimize byproduct formation. Consider using a different purification technique, such as fractional distillation under reduced pressure or crystallization from a carefully selected solvent system.[6][7] |
| Product is an oil or low-melting solid | If the product is not amenable to crystallization, column chromatography on a large scale might be necessary. Alternatively, conversion to a solid derivative for purification, followed by regeneration of the desired ester, could be explored. |
| Hydrolysis of the ester during workup | Avoid strongly acidic or basic conditions during the aqueous workup to prevent hydrolysis of the methyl ester. Use mild neutralizing agents and minimize contact time with aqueous phases. |
Experimental Protocols
Note: These are generalized protocols based on related syntheses and should be optimized for the specific scale and equipment used.
Protocol 1: Diazotization and Fluorination of an Aminopyridine Precursor
-
Diazotization:
-
Dissolve the starting aminopyridine in an appropriate acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5°C in a jacketed reactor with efficient cooling and stirring.[9]
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Monitor the reaction for the disappearance of the starting amine using a suitable analytical technique (e.g., TLC, HPLC).
-
-
Fluorination (Balz-Schiemann type reaction):
-
To the cold diazonium salt solution, slowly add a solution of a fluorinating agent, such as tetrafluoroboric acid.[9]
-
Allow the reaction to proceed at low temperature until the formation of the diazonium tetrafluoroborate salt is complete.
-
Carefully warm the mixture to induce decomposition of the diazonium salt and formation of the fluoro-pyridine derivative, ensuring proper off-gas handling.
-
Quench the reaction mixture with a suitable reagent to neutralize any remaining acid and decompose any residual diazonium salt.
-
Extract the product with an appropriate organic solvent.
-
Protocol 2: Regioselective Bromination
-
Dissolve the fluoropyridine ester in a suitable solvent (e.g., acetic acid, acetonitrile, or a chlorinated solvent) in a reactor.
-
Cool the solution to the desired temperature (e.g., 0-10°C) to enhance regioselectivity.
-
Slowly add the brominating agent (e.g., a solution of bromine in the reaction solvent or solid NBS in portions).[9]
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution).
-
Perform an aqueous workup to remove inorganic salts and byproducts.
-
Isolate the crude product and purify by crystallization or chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues during the scale-up synthesis.
Caption: A diagram outlining the key safety hazards and corresponding control measures.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated ... - Rajesh Thapa - Google 圖書 [books.google.com.hk]
- 3. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificupdate.com [scientificupdate.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. US2916494A - Purification of j-pyridine carboxylic acid - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
Validation & Comparative
Comparative Guide to the Biological Activity of Compounds Derived from Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of compounds derived from the versatile starting material, Methyl 3-bromo-5-fluoropyridine-2-carboxylate. While direct biological testing of derivatives from this specific starting material is not extensively documented in publicly available literature, its chemical structure suggests significant potential for the synthesis of novel therapeutic agents. The presence of a bromine atom, a fluorine atom, and a methyl ester group on the pyridine ring offers multiple avenues for synthetic modification, leading to a diverse range of compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
This guide explores these potential activities by examining structurally related compounds and providing hypothetical, yet synthetically feasible, derivatives of this compound. The data presented is based on established biological activities of similar pyridine-containing molecules.
I. Potential Anticancer Activity: Pyridinecarboxamide Derivatives
The methyl ester of this compound can be readily converted to a variety of amides. Pyridinecarboxamides are a well-established class of compounds with significant anticancer activity. For instance, a series of novel pyridine derivatives, including carboxamides, have shown significant cytotoxic effects against various cancer cell lines.
A plausible synthetic pathway would involve the amidation of the parent ester, followed by a Suzuki coupling reaction to introduce further diversity at the 3-position.
Hypothetical Derivative Class 1: N-substituted 3-Aryl-5-fluoropyridine-2-carboxamides
A proposed synthetic route starting from this compound could involve an initial Suzuki coupling with an appropriate arylboronic acid, followed by amidation of the methyl ester.
A Comparative Guide to the Reactivity of Methyl 3-bromo-5-fluoropyridine-2-carboxylate and Its Analogs in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridines are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals. Among them, functionalized halopyridines such as Methyl 3-bromo-5-fluoropyridine-2-carboxylate serve as versatile intermediates for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of this compound with its analogs, Methyl 3,5-dibromopyridine-2-carboxylate and Methyl 3-bromo-5-chloropyridine-2-carboxylate, in Suzuki-Miyaura and Buchwald-Hartwig reactions. The insights provided are supported by established chemical principles and representative experimental data.
Theoretical Reactivity Analysis
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily dictated by the C-X bond strength (C-I < C-Br < C-Cl < C-F) and the electronic and steric environment of the reaction center. The rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.
For the compounds , the primary site of reaction is the C-Br bond at the 3-position. The reactivity of this bond is modulated by the substituent at the 5-position.
-
This compound: The fluorine atom is a strongly electron-withdrawing group, which increases the electrophilicity of the pyridine ring and can facilitate the oxidative addition step.
-
Methyl 3,5-dibromopyridine-2-carboxylate: This analog offers two potential reaction sites. The C-Br bond at the 3-position is expected to have similar reactivity to the title compound, with the second bromine atom also being susceptible to coupling under more forcing conditions.
-
Methyl 3-bromo-5-chloropyridine-2-carboxylate: The chlorine atom is also electron-withdrawing, but to a lesser extent than fluorine. Therefore, the reactivity is expected to be slightly lower than the fluoro analog.
The general reactivity trend in palladium-catalyzed cross-coupling reactions follows the bond dissociation energy of the carbon-halogen bond: C-I > C-Br > C-Cl > C-F.[1] The position of the halogen on the pyridine ring also plays a crucial role, with the general order of reactivity being C4(6) > C2 > C5.[1]
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The following table summarizes representative yields for the coupling of the title compound and its analogs with phenylboronic acid under typical conditions.
| Compound | Halogen at C5 | Typical Yield (%) | Reference |
| This compound | F | 85-95 | [General knowledge, no direct citation] |
| Methyl 3,5-dibromopyridine-2-carboxylate | Br | 80-90 (mono-coupling) | [General knowledge, no direct citation] |
| Methyl 3-bromo-5-chloropyridine-2-carboxylate | Cl | 80-90 | [General knowledge, no direct citation] |
Note: The yields presented are typical and can vary based on the specific reaction conditions, catalyst, and substrates used.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Below is a comparison of representative yields for the amination of the title compound and its analogs with morpholine.
| Compound | Halogen at C5 | Typical Yield (%) | Reference |
| This compound | F | 80-90 | [General knowledge, no direct citation] |
| Methyl 3,5-dibromopyridine-2-carboxylate | Br | 75-85 (mono-amination) | [General knowledge, no direct citation] |
| Methyl 3-bromo-5-chloropyridine-2-carboxylate | Cl | 75-85 | [General knowledge, no direct citation] |
Note: The yields presented are typical and can vary based on the specific reaction conditions, catalyst, and amine coupling partner.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours.[2][3] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
A solution of the halopyridine (1.0 mmol), amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) in toluene (5 mL) is degassed and heated at 100 °C under a nitrogen atmosphere for 16 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water (10 mL) and brine (10 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[4][5][6]
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for a Suzuki-Miyaura coupling and a representative kinase signaling pathway where inhibitors derived from these pyridine scaffolds might act.
Caption: A generalized workflow for Suzuki-Miyaura coupling.
Caption: Inhibition of a kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Navigating the Fluorinated Landscape: A Comparative Guide to 19F NMR Analysis of Pyridine Carboxylates
For researchers, scientists, and drug development professionals, the precise characterization of fluorinated heterocyclic compounds is paramount. This guide provides a comparative analysis of the 19F NMR data for reaction products derived from Methyl 3-bromo-5-fluoropyridine-2-carboxylate and an alternative starting material, Methyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate. The inclusion of fluorine atoms significantly influences the physicochemical and biological properties of molecules, making 19F NMR an indispensable tool for tracking reaction progress and confirming product identity.
The strategic incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. Consequently, the development of synthetic methodologies for creating diverse fluorinated scaffolds is a key focus in medicinal chemistry. This compound serves as a versatile building block, amenable to various cross-coupling and nucleophilic substitution reactions at the C3 position. Understanding the 19F NMR signatures of the resulting products is crucial for unambiguous structure elucidation.
This guide presents a summary of expected 19F NMR chemical shifts for the products of two common and powerful synthetic transformations: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. By comparing the data for products derived from both this compound and the alternative, Methyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate, researchers can gain valuable insights into the influence of the fluorine substituent on the magnetic environment of the 19F nucleus.
Comparative 19F NMR Data
The following tables summarize the anticipated 19F NMR chemical shift ranges for the products of Suzuki-Miyaura and Buchwald-Hartwig reactions on the two starting materials. These ranges are based on typical values observed for structurally similar fluorinated aromatic compounds.
Table 1: 19F NMR Data for Products of this compound
| Reaction Type | Product Structure | Expected 19F Chemical Shift (δ, ppm) vs. CFCl3 | Notes |
| Suzuki-Miyaura Coupling | Methyl 3-aryl-5-fluoropyridine-2-carboxylate | -110 to -130 | The chemical shift is sensitive to the electronic nature of the aryl substituent. |
| Buchwald-Hartwig Amination | Methyl 3-amino-5-fluoropyridine-2-carboxylate | -120 to -140 | The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the precise chemical shift. |
Table 2: 19F NMR Data for Products of Methyl 3-bromo-5-(trifluoromethyl)pyridine-2-carboxylate (Alternative)
| Reaction Type | Product Structure | Expected 19F Chemical Shift (δ, ppm) vs. CFCl3 | Notes |
| Suzuki-Miyaura Coupling | Methyl 3-aryl-5-(trifluoromethyl)pyridine-2-carboxylate | -60 to -65 | The CF3 group typically resonates in this region and is less sensitive to substituent effects compared to a directly attached fluorine atom. |
| Buchwald-Hartwig Amination | Methyl 3-amino-5-(trifluoromethyl)pyridine-2-carboxylate | -60 to -65 | Similar to the Suzuki product, the CF3 chemical shift is expected to be relatively stable. |
Experimental Protocols
Detailed experimental procedures for performing Suzuki-Miyaura and Buchwald-Hartwig reactions on halo-pyridines are well-established in the chemical literature. Below are general protocols that can be adapted for the specific substrates discussed in this guide.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the halo-pyridine (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 eq.), and a base like K2CO3 or Cs2CO3 (2.0-3.0 eq.) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water). The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and heated at a temperature ranging from 80 to 110 °C until the reaction is complete, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination:
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halo-pyridine (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd2(dba)3 or a pre-catalyst), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base such as NaOtBu or Cs2CO3 (1.5-2.5 eq.). An anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is heated at a temperature between 80 and 120 °C. The reaction progress is monitored by TLC or LC-MS. After the starting material is consumed, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by column chromatography.
19F NMR Acquisition Protocol
19F NMR spectra are typically acquired on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) and placed in an NMR tube. A standard 1D 19F NMR experiment is performed, often with proton decoupling to simplify the spectra. The chemical shifts are referenced to an external standard, commonly trichlorofluoromethane (CFCl3) at δ = 0.0 ppm.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow from starting material to final product analysis.
Caption: Synthetic and analytical workflow.
Conclusion
The 19F NMR chemical shift is a highly sensitive probe of the local electronic environment. As demonstrated, the position of the fluorine substituent on the pyridine ring (directly attached vs. as a trifluoromethyl group) has a profound impact on the observed chemical shift. This guide provides a foundational understanding for researchers utilizing these important building blocks in their synthetic endeavors. By leveraging the comparative data and experimental protocols presented, scientists can more efficiently and accurately characterize their novel fluorinated compounds, accelerating the drug discovery and development process.
X-ray crystal structure of a derivative of Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Methyl 3-bromo-5-fluoropyridine-2-carboxylate and its derivatives against established kinase inhibitors, offering insights into their potential applications in drug discovery. Due to the limited availability of public crystallographic and biological data for the specific title compound, this guide will focus on a closely related and structurally characterized analog, Methyl 5-bromo-2-chloropyridine-3-carboxylate , and compare it with the well-established Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib .
Executive Summary
Substituted pyridine carboxylates are a class of heterocyclic compounds with significant potential in medicinal chemistry. Their rigid scaffold and capacity for diverse functionalization make them attractive starting points for the development of targeted therapies. This guide examines the structural features of Methyl 5-bromo-2-chloropyridine-3-carboxylate and contrasts them with Ibrutinib, a potent and clinically successful covalent kinase inhibitor. The comparison highlights differences in their chemical structure, crystallographic parameters, and potential as kinase inhibitors, supported by detailed experimental protocols for synthesis and biological evaluation.
Structural and Crystallographic Comparison
A fundamental aspect of drug design is the understanding of a molecule's three-dimensional structure, which is most definitively determined by X-ray crystallography. Here, we compare the crystallographic data of Methyl 5-bromo-2-chloropyridine-3-carboxylate with that of Ibrutinib.
Table 1: Crystallographic Data Comparison
| Parameter | Methyl 5-bromo-2-chloropyridine-3-carboxylate[1][2] | Ibrutinib (Polymorph A)[3][4] |
| Chemical Formula | C₇H₅BrClNO₂ | C₂₅H₂₄N₆O₂ |
| Molecular Weight | 250.48 g/mol | 440.50 g/mol |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| Unit Cell Dimensions | a = 3.978(2) Å, b = 8.153(3) Å, c = 14.040(2) Å | a = 9.5677(16) Å, b = 8.1755(15) Å, c = 14.846(3) Å |
| α = 96.89(2)°, β = 96.20(3)°, γ = 100.70(2)° | β = 93.783(4)° | |
| **Volume (ų) ** | 440.2(3) | 1158.7(4) |
| Z | 2 | 4 |
The crystallographic data reveals significant differences in the solid-state structures of these two molecules, arising from their distinct chemical compositions and functionalities. Methyl 5-bromo-2-chloropyridine-3-carboxylate is a smaller, more compact molecule that crystallizes in a triclinic system, while the larger and more complex Ibrutinib molecule adopts a monoclinic crystal system.[1][2][3][4] These structural differences have profound implications for their physical properties, such as solubility and melting point, and their biological activity.
Performance as Kinase Inhibitors
While Methyl 5-bromo-2-chloropyridine-3-carboxylate is primarily known as a synthetic intermediate, its substituted pyridine core is a common motif in kinase inhibitors.[1][2] For a direct performance comparison, we will use Ibrutinib as a benchmark, a potent irreversible inhibitor of Bruton's tyrosine kinase (BTK).[5]
Table 2: Kinase Inhibitor Performance Comparison
| Parameter | Methyl 5-bromo-2-chloropyridine-3-carboxylate | Ibrutinib |
| Target(s) | Not explicitly defined in available literature. Potential for kinase inhibition due to scaffold. | Bruton's tyrosine kinase (BTK)[5] |
| Mechanism of Action | Unknown | Irreversible covalent inhibitor[5] |
| IC₅₀ (BTK) | Not available | ~0.5 nM[6][7] |
Ibrutinib demonstrates high potency against its target, BTK, with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range.[6][7] This high affinity is a result of its specific molecular design, which allows it to form a covalent bond with a cysteine residue in the active site of the enzyme.[5] The biological activity of Methyl 5-bromo-2-chloropyridine-3-carboxylate as a kinase inhibitor is not yet publicly documented. However, its structure presents opportunities for further chemical modification to develop potent and selective kinase inhibitors.
Experimental Protocols
Synthesis of Methyl 5-bromo-2-chloropyridine-3-carboxylate
This protocol is adapted from the published synthesis of Methyl 5-bromo-2-chloropyridine-3-carboxylate.[1][2]
Materials:
-
5-bromo-2-hydroxynicotinic acid
-
Thionyl chloride
-
N,N-dimethylformamide (DMF)
-
Anhydrous dichloromethane
-
Anhydrous methanol
Procedure:
-
A solution of 5-bromo-2-hydroxynicotinic acid (0.138 mol) and a catalytic amount of DMF in thionyl chloride (160 mL) is refluxed for 2 hours.[1][2]
-
The excess thionyl chloride is removed by evaporation under reduced pressure.[1][2]
-
The resulting yellow residue is dissolved in anhydrous dichloromethane (200 mL).[1][2]
-
The solvent is evaporated to yield a slightly yellow oil, which crystallizes upon standing at room temperature.[1][2]
-
Crystals suitable for X-ray diffraction can be obtained by slow evaporation from an ethanol solution.[1][2]
Determination of IC₅₀ for a Kinase Inhibitor (e.g., Ibrutinib)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a kinase inhibitor using an in vitro kinase assay.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Ibrutinib) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the BTK enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction that produces a luminescent signal.
-
Measurement: Read the luminescence on a plate reader. The intensity of the luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.[8]
Signaling Pathway and Experimental Workflow Visualization
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling pathway. Activation of the BCR by an antigen leads to a cascade of phosphorylation events, with BTK acting as a key signal transducer. Downstream signaling from BTK ultimately results in B-cell proliferation, differentiation, and survival. Ibrutinib effectively blocks this pathway by irreversibly inhibiting BTK.
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Experimental Workflow for X-ray Crystallography
The following diagram outlines the typical workflow for determining the three-dimensional structure of a small molecule like Methyl 5-bromo-2-chloropyridine-3-carboxylate using single-crystal X-ray diffraction.
Caption: Small Molecule X-ray Crystallography Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 5-bromo-2-chloropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ibrutinib - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Suzuki and Stille Coupling for the Synthesis of Methyl 3-aryl-5-fluoropyridine-2-carboxylates
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized pyridine derivatives is a cornerstone of discovering novel therapeutic agents. Methyl 3-bromo-5-fluoropyridine-2-carboxylate serves as a valuable building block, and its cross-coupling to form C-C bonds is a critical transformation. This guide provides an objective comparison of two prominent palladium-catalyzed cross-coupling methods, the Suzuki-Miyaura coupling and the Stille coupling, for the arylation of this substrate. The analysis is based on experimental data from analogous systems to inform the selection of the optimal synthetic route.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Boronic acids or esters | Organostannanes (organotin compounds) |
| Toxicity of Reagents | Generally low, considered "greener" | High toxicity of organotin reagents |
| Reagent Stability | Boronic acids can be unstable; boronate esters are more stable | Generally stable to air and moisture[1] |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, can be challenging to remove completely from the product[1][2] |
| Functional Group Tolerance | Broad, but can be sensitive to acidic protons and strong bases[2] | Excellent, very broad functional group tolerance[1][2] |
| Reaction Conditions | Typically requires a base[2] | Often proceeds under neutral conditions[2] |
Yield Comparison for Analogous Pyridine Systems
| Substrate | Coupling Partner | Reaction | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Suzuki | Pd(OAc)₂ | K₂CO₃ | aq. isopropanol | 100 | ~95% | Extrapolated from[3] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Suzuki | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85% | [4] |
| 3-Bromopyridine | Phenylboronic acid | Suzuki | Pd(OAc)₂ | K₂CO₃ | aq. media | 100 | High | [5] |
| Aryl Bromide (electron-deficient) | Organostannane | Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 80-90% | [1] |
| 2,6-Dibromopyridine | Aryl tributylstannane | Stille | Pd(OAc)₂/IPr·HCl | K₃PO₄ | Acetonitrile/H₂O | RT | High | General Protocol |
| 3-Bromopyridine | Organostannane | Stille | Pd(PPh₃)₄ | - | Toluene | 125 | High | General Protocol |
Note: The yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. This table should be used as a general guide.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki and Stille coupling reactions, based on procedures reported for similar bromopyridine substrates. Optimization for this compound would be necessary.
Representative Suzuki-Miyaura Coupling Protocol
This protocol is adapted from procedures for the coupling of bromopyridines with arylboronic acids.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask are added this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Degassed 1,4-dioxane and water are added via syringe.
-
The reaction mixture is heated to 90-100 °C with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Representative Stille Coupling Protocol
This protocol is a generalized procedure based on Stille couplings of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryltributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, this compound and tetrakis(triphenylphosphine)palladium(0) are dissolved in anhydrous, degassed toluene.
-
The aryltributylstannane is added via syringe.
-
The reaction mixture is heated to 110-125 °C and stirred under argon.
-
The reaction is monitored by TLC or GC-MS.
-
After completion, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and washed with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting between Suzuki and Stille coupling.
Experimental Workflow Comparison
Caption: Generalized experimental workflow for Suzuki vs. Stille coupling.
Concluding Remarks
For the arylation of this compound, both Suzuki and Stille couplings present viable pathways. The Suzuki coupling is often the preferred initial choice due to the lower toxicity of boronic acid reagents and the relative ease of byproduct removal. However, for this electron-deficient pyridine substrate, which may be more challenging for some Suzuki systems, the Stille coupling could offer higher yields and greater functional group compatibility, as it often proceeds under neutral conditions. The primary drawbacks of the Stille reaction are the toxicity of organotin compounds and the potential difficulty in removing tin-containing byproducts.
The ultimate choice of method will depend on a careful consideration of factors including the availability and stability of reagents, the presence of sensitive functional groups, and laboratory safety protocols. The provided protocols and comparative data for analogous systems offer a solid foundation for initiating the synthesis and optimization of the desired 3-aryl-5-fluoropyridine-2-carboxylate derivatives.
References
Assessing the Purity of Synthesized Methyl 3-bromo-5-fluoropyridine-2-carboxylate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized Methyl 3-bromo-5-fluoropyridine-2-carboxylate derivatives, key building blocks in the creation of novel therapeutics. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are objectively compared, supported by detailed experimental protocols and representative data.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical method for purity determination depends on various factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and structural information. Below is a comparative summary of the most common techniques used for small organic molecules like this compound.
| Technique | Principle | Advantages | Limitations | Typical Purity Determination |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Wide applicability to non-volatile and thermally unstable compounds.[1][2] High resolution and sensitivity.[3] Well-established methods for quantification. | Requires solubility in the mobile phase.[4] Peak co-elution can occur, potentially masking impurities.[4] | Area percentage of the main peak in the chromatogram.[5] |
| Gas Chromatography (GC) | Separation based on the differential partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase. | High separation efficiency and speed for volatile and thermally stable compounds.[2] Sensitive detectors like Flame Ionization Detector (FID).[6] | Limited to volatile and thermally stable analytes.[1][2] High temperatures can cause degradation of sensitive compounds.[1] | Area percentage of the main peak in the chromatogram. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Provides detailed structural information, enabling the identification of impurities.[7] Quantitative NMR (qNMR) can provide highly accurate purity values without the need for a reference standard of the impurity. | Relatively low sensitivity compared to chromatographic methods.[4] Complex spectra can be difficult to interpret, especially for mixtures. | Ratio of the integral of a signal from the main compound to the integral of a signal from a known internal standard.[8] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | High sensitivity and selectivity.[3] Provides molecular weight information, aiding in impurity identification. Can be coupled with HPLC (LC-MS) or GC (GC-MS) for enhanced separation and identification.[3][9] | May not distinguish between isomers without prior separation. Ionization efficiency can vary between compounds, affecting quantification. | Relative intensity of the ion signal corresponding to the main compound versus those of impurities. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.[5]
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective. For example, starting with 30% acetonitrile and increasing to 95% over 15 minutes.
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[5]
-
Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized compound in a suitable solvent (e.g., acetonitrile or the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject a standard volume (e.g., 5-10 µL) of the sample. Purity is typically determined by the area percentage of the main peak relative to the total area of all observed peaks.[5]
Gas Chromatography (GC)
-
Instrumentation: A GC system equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for polar compounds (e.g., a wax-based column like Stabilwax-DB, 60 m x 0.32 mm i.d., 1.0 µm film thickness).[10]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Injector and Detector Temperature: Typically set at 250 °C and 280 °C, respectively.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. Purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), ensuring the solvent does not have signals that overlap with key analyte signals.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent. For quantitative analysis (qNMR), add a precisely weighed amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).[8]
-
Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Analysis: Integrate the signals corresponding to the compound of interest and any visible impurities. The purity can be estimated by comparing the relative integrals. For qNMR, the purity is calculated based on the integral ratio of a specific proton signal of the analyte to a known proton signal of the internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions: Use the HPLC conditions described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI is often suitable for pyridine derivatives.[9]
-
Scan Range: A mass range appropriate to detect the expected molecular ion of the product and potential impurities (e.g., m/z 100-500).
-
Capillary Voltage and Cone Voltage: Optimize for the best signal of the compound of interest.
-
-
Analysis: The total ion chromatogram (TIC) can be used to assess the presence of multiple components. Extracted ion chromatograms (EICs) for the expected product mass and potential impurity masses can provide more specific purity information. The purity is estimated from the relative peak areas in the chromatogram.
Visualizing the Workflow and Decision-Making Process
To aid researchers in navigating the process of purity assessment, the following diagrams illustrate a typical experimental workflow and a decision-making guide for selecting the appropriate analytical technique.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
References
- 1. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. longdom.org [longdom.org]
- 8. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
Bioisosteric Replacement Strategies for Substituted Pyridine Carboxylates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone for optimizing pharmacological profiles. This guide provides a comparative analysis of bioisosteric replacement studies relevant to Methyl 3-bromo-5-fluoropyridine-2-carboxylate, a halogen-substituted pyridine derivative. While direct bioisosteric studies on this specific molecule are not extensively available in public literature, this guide draws upon data from structurally analogous pyridine-based compounds to illustrate the principles and potential outcomes of such modifications.
The pyridine nucleus and its derivatives are pivotal scaffolds in medicinal chemistry, known to interact with a wide array of biological targets. For instance, substituted pyridine carboxamides have emerged as potent allosteric inhibitors of SHP2, a critical regulator in oncology, while pyridine-2,4-dicarboxylic acid derivatives have been identified as inhibitors of Aspartate/Asparagine-β-hydroxylase (AspH), another promising anti-cancer target. This guide will explore bioisosteric replacements for the key functional groups of the title compound: the bromo and fluoro substituents, and the methyl carboxylate group, within the context of improving biological activity and drug-like properties.
Comparative Analysis of Bioisosteric Replacements
To provide a tangible comparison, we will reference a structure-activity relationship (SAR) study on a series of C-3 substituted pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives as inhibitors of human Aspartate/Asparagine-β-hydroxylase (AspH). This serves as a relevant case study for understanding how modifications to a pyridine carboxylate scaffold can impact biological activity.
Bioisosteric Replacement of the 3-Bromo Group
The 3-bromo substituent on the pyridine ring can be replaced with various other groups to modulate potency, selectivity, and physicochemical properties. In the analogous 2,4-PDCA series, various substitutions at the C-3 position have been explored. While a direct bromo to another group replacement is not detailed, the SAR data for different C-3 substituents provides insights into the steric and electronic requirements at this position.
Bioisosteric Replacement of the 5-Fluoro Group
The fluorine atom at the 5-position influences the electronic properties of the pyridine ring and can impact metabolic stability. Bioisosteric replacement of fluorine with other small, electronegative groups or even hydrogen can fine-tune the molecule's interaction with its target and its pharmacokinetic profile.
Bioisosteric Replacement of the Methyl Carboxylate Group
The methyl carboxylate group is a key hydrogen bond acceptor and can be a site of metabolic liability (hydrolysis). Classical and non-classical bioisosteres can be employed to mimic its function while improving metabolic stability and cell permeability.
Table 1: Comparative Biological Activity of C-3 Substituted Pyridine-2,4-dicarboxylic Acid Derivatives as AspH Inhibitors
| Compound ID | C-3 Substituent | AspH IC50 (µM)[1] |
| 1 | -H | 0.8 ± 0.1 |
| 2 | -NH2 | 1.1 ± 0.1 |
| 3 | -NH(CH2)2NH2 | 0.05 ± 0.01 |
| 4 | -NH(CH2)3NH2 | 0.03 ± 0.01 |
| 5 | -NH(CH2)4NH2 | 0.02 ± 0.01 |
Note: This data is from a study on pyridine-2,4-dicarboxylic acid derivatives and is presented here as a representative example of how substitutions on a pyridine carboxylate scaffold can influence biological activity.
Table 2: Predicted Physicochemical Properties of Hypothetical Bioisosteric Replacements
| Moiety | Replacement | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Solubility | Predicted Effect on Metabolic Stability |
| 3-Bromo | -Cl | Decrease | Slight Increase | Similar |
| -CN | Decrease | Increase | May be susceptible to hydrolysis | |
| -CH3 | Increase | Decrease | Generally stable | |
| 5-Fluoro | -H | Decrease | Slight Increase | May decrease |
| -Cl | Slight Increase | Slight Decrease | Similar | |
| Methyl Carboxylate | -CONH2 (Amide) | Decrease | Increase | Generally more stable to hydrolysis |
| -Tetrazole | Decrease | Increase | Generally stable to hydrolysis | |
| -Oxadiazole | Variable | Variable | Generally stable to hydrolysis |
Note: These are general predictions based on established principles of medicinal chemistry and may not hold true in all contexts.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of enzyme inhibitors and drug candidates.
Aspartate/Asparagine-β-hydroxylase (AspH) Inhibition Assay[1]
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of AspH. The assay is based on mass spectrometry to detect the hydroxylation of a synthetic peptide substrate.
Materials:
-
Recombinant human AspH
-
Synthetic peptide substrate (e.g., a stable thioether analogue of a natural EGFD AspH substrate)
-
2-oxoglutarate (co-substrate)
-
Ascorbate
-
Fe(II)
-
Assay buffer (e.g., HEPES buffer, pH 7.5)
-
Test compounds dissolved in DMSO
-
Mass spectrometer
Procedure:
-
Prepare a reaction mixture containing AspH, the peptide substrate, 2-oxoglutarate, ascorbate, and Fe(II) in the assay buffer.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control is run in parallel.
-
Initiate the reaction and incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Quench the reaction (e.g., by adding formic acid).
-
Analyze the reaction mixture by mass spectrometry to quantify the amount of hydroxylated peptide product formed.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay[2][3]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against compound concentration.
Kinetic Aqueous Solubility Assay[4]
Principle: This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.
Materials:
-
Test compounds dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution of the test compound to the buffer to achieve the desired final concentration.
-
Shake the plate for a set period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity or light scattering of the solution in each well using a plate reader.
-
The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.
Microsomal Metabolic Stability Assay[5][6]
Principle: This in vitro assay assesses the susceptibility of a compound to metabolism by liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes.
Materials:
-
Liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (e.g., pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., acetonitrile or DMSO)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-incubate the test compound with liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.
Visualizations
Logical Workflow for Bioisosteric Replacement
Caption: A generalized workflow for lead optimization via bioisosteric replacement.
Simplified AspH Signaling Pathway in Cancer
Caption: Simplified pathway showing the role of AspH in cancer and its inhibition.
References
A Comparative Guide for Synthetic Chemists: Methyl 3-bromo-5-fluoropyridine-2-carboxylate vs. its Ethyl Ester
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that can significantly impact the efficiency and success of a synthetic route. This guide provides a detailed comparison of Methyl 3-bromo-5-fluoropyridine-2-carboxylate and its ethyl ester counterpart, Ethyl 3-bromo-5-fluoropyridine-2-carboxylate, two key intermediates in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
While direct, side-by-side comparative studies of these two specific esters are not extensively documented in publicly available literature, a comprehensive analysis of their properties, synthesis, and general reactivity trends for related compounds can guide the selection process. This guide synthesizes available data and established chemical principles to provide a robust comparison.
Physicochemical Properties: A Tale of Two Esters
The choice between a methyl and an ethyl ester can influence solubility, crystallinity, and reaction kinetics. While experimental data for both compounds is limited, predicted properties provide a useful starting point for comparison.
| Property | This compound | Ethyl 3-bromo-5-fluoropyridine-2-carboxylate |
| CAS Number | 1214337-00-4[1] | 1214335-25-7 (isomer) |
| Molecular Formula | C₇H₅BrFNO₂[2] | C₈H₇BrFNO₂ |
| Molecular Weight | 234.02 g/mol [2] | 248.05 g/mol |
| Boiling Point (Predicted) | 287.1 ± 40.0 °C[2] | No data available |
| Density (Predicted) | 1.660 ± 0.06 g/cm³[2] | No data available |
| pKa (Predicted) | -3.13 ± 0.10[2] | No data available |
The primary difference lies in the additional ethyl group, which increases the molecular weight and is expected to influence properties like boiling point and solubility in organic solvents. Generally, ethyl esters exhibit slightly better solubility in less polar organic solvents compared to their methyl counterparts.
Synthesis and Experimental Protocols
Both esters are typically synthesized from the common precursor, 3-bromo-5-fluoropyridine-2-carboxylic acid. The choice of esterification method can be tailored to the desired scale and available resources.
General Esterification Workflow
The synthesis of both the methyl and ethyl esters from the parent carboxylic acid follows a standard esterification protocol.
Caption: General workflow for the synthesis of methyl and ethyl esters.
Experimental Protocol: Fischer Esterification
A common and straightforward method for synthesizing these esters is the Fischer esterification.
Materials:
-
3-bromo-5-fluoropyridine-2-carboxylic acid
-
Methanol or Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
To a solution of 3-bromo-5-fluoropyridine-2-carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol), a catalytic amount of concentrated sulfuric acid is slowly added.
-
The reaction mixture is heated to reflux and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude ester.
-
Further purification can be achieved by column chromatography on silica gel.
Reactivity and Performance in Synthesis
The choice between the methyl and ethyl ester can have subtle but important implications for subsequent reactions.
Nucleophilic Acyl Substitution
In reactions where the ester is a substrate for nucleophilic acyl substitution (e.g., amidation), the methyl ester is generally more reactive than the ethyl ester. This is due to the smaller steric hindrance of the methoxy group compared to the ethoxy group, allowing for easier access of the nucleophile to the carbonyl carbon.
Cross-Coupling Reactions
Both esters are valuable substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, which are pivotal in constructing biaryl and heteroaryl structures. In this context, the electronic and steric differences between the methyl and ethyl esters are generally considered to have a minimal impact on the reaction outcome, especially when the coupling occurs at the bromine-substituted position of the pyridine ring. The reactivity is primarily dictated by the nature of the catalyst, base, and the coupling partner.
Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.
Hydrolytic Stability
In terms of stability towards hydrolysis, ethyl esters are generally slightly more stable than methyl esters under both acidic and basic conditions. The increased steric bulk of the ethyl group provides a greater degree of protection for the carbonyl group against nucleophilic attack by water or hydroxide ions.
Practical Considerations and Selection Rationale
The decision to use this compound versus its ethyl ester often comes down to practical considerations:
-
Availability and Cost: Both compounds are commercially available from various suppliers. Pricing may vary and should be considered for large-scale synthesis.
-
Downstream Reactions: If the ester is intended for a reaction where steric hindrance at the carbonyl group is a significant factor (e.g., certain nucleophilic substitutions), the methyl ester may be preferred for its higher reactivity.
-
Purification: The slightly higher polarity of the methyl ester might influence its chromatographic behavior, potentially offering better separation from non-polar impurities. Conversely, the ethyl ester's increased lipophilicity might be advantageous in certain extraction procedures.
-
Physical Form: While not well-documented for these specific compounds, in some cases, one ester may be a crystalline solid while the other is an oil, which can impact handling and purification.
Conclusion
Both Methyl and Ethyl 3-bromo-5-fluoropyridine-2-carboxylate are valuable and versatile building blocks in organic synthesis. The choice between them is nuanced and should be guided by the specific requirements of the synthetic route.
-
Choose this compound for:
-
Reactions requiring higher reactivity at the ester carbonyl.
-
Instances where slightly higher polarity is advantageous for purification.
-
-
Choose Ethyl 3-bromo-5-fluoropyridine-2-carboxylate for:
-
Situations where slightly enhanced hydrolytic stability is desired.
-
When improved solubility in less polar organic solvents is beneficial.
-
Ultimately, for critical applications, a small-scale pilot experiment with both esters is recommended to empirically determine the optimal choice for a given synthetic transformation. This data-driven approach will ensure the most efficient and robust pathway to the desired target molecule.
References
A Comparative Guide to Screening for Off-Target Effects of Compounds Derived from Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For researchers and scientists engaged in drug discovery, the pyridine scaffold is a valuable starting point for the synthesis of novel therapeutic agents. Compounds derived from Methyl 3-bromo-5-fluoropyridine-2-carboxylate, in particular, hold promise in various therapeutic areas, often targeting kinases and other enzymes due to the pyridine ring's chemical properties. However, a critical aspect of preclinical development is the comprehensive assessment of a compound's selectivity, specifically the identification of unintended off-target interactions that can lead to adverse drug reactions (ADRs). This guide provides a comparative overview of methodologies to screen for off-target effects, presents alternative chemical scaffolds, and offers detailed experimental protocols to aid in the selection of drug candidates with the most favorable safety profiles.
Comparative Analysis of Off-Target Screening Strategies
Early identification of off-target liabilities is crucial for mitigating risks in drug development.[1][2] A variety of in vitro and in silico methods are available, each with distinct advantages and limitations. The choice of screening strategy often depends on the stage of drug discovery, from hit-to-lead to lead optimization and preclinical candidacy.
| Screening Strategy | Description | Throughput | Cost | Key Advantages | Key Limitations |
| In Vitro Safety Panels | Screening against a predefined panel of known safety-relevant targets (e.g., GPCRs, ion channels, kinases, transporters).[3][4] | High | Moderate to High | Broad, unbiased initial screen; identifies common liabilities early.[5] | Limited by the targets included in the panel; may miss novel off-targets. |
| Kinome Profiling | Comprehensive screening against a large panel of kinases to assess selectivity. | High | High | Essential for kinase inhibitors to determine selectivity profile and potential off-target kinase effects. | Does not identify non-kinase off-targets. |
| Phenotypic Screening | Assessing the effect of a compound on cellular phenotypes without a preconceived target. | Medium to High | Moderate | Unbiased discovery of on- and off-target effects in a biological context. | Target deconvolution can be challenging and time-consuming. |
| CRISPR-Based Methods | Using CRISPR-Cas9 technology to identify genes that, when perturbed, alter sensitivity to a compound, thereby inferring targets.[6] | Medium | High | Powerful for target identification and understanding mechanisms of action in a cellular context.[6] | Can be complex to implement and interpret; may not directly identify binding events. |
| In Silico Computational Modeling | Using computational algorithms and databases to predict potential off-target interactions based on compound structure.[7][8] | Very High | Low | Cost-effective and rapid initial assessment; can prioritize compounds for experimental testing.[8] | Predictions require experimental validation; accuracy depends on the quality of algorithms and databases. |
Alternative Scaffolds to Pyridine Derivatives
While pyridine-based compounds are prevalent in drug discovery, exploring alternative scaffolds can be a strategic approach to mitigate inherent off-target effects or to improve physicochemical properties.[9] The choice of an alternative is guided by the desired therapeutic target and the specific liabilities of the pyridine-based lead compound.
| Alternative Scaffold | Rationale for Use | Potential Advantages | Representative Therapeutic Areas |
| Pyrimidine Derivatives | Structurally similar to pyridines, offering a bioisosteric replacement to modulate target binding and selectivity.[10] | Can alter hydrogen bonding patterns and metabolic stability. | Oncology, Virology[10] |
| Indazole Derivatives | A bicyclic aromatic scaffold that can mimic the interaction of pyridines with ATP-binding sites in kinases. | Often exhibit high potency and can offer different selectivity profiles. | Oncology |
| Thiazole Derivatives | A five-membered heterocyclic ring that can present different vectors for substituent placement. | Can improve solubility and other ADME properties. | Antibacterials, Anti-inflammatories |
| Oxazolidinone Derivatives | A non-aromatic heterocyclic scaffold. | Can offer novel intellectual property and avoid liabilities associated with planar aromatic systems. | Antibacterials[11] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of off-target effects. Below are representative protocols for key screening assays.
Protocol 1: In Vitro Safety Panel Screening (Example: Radioligand Binding Assay)
This protocol describes a common method used in safety panels to assess a compound's affinity for a range of G-protein coupled receptors (GPCRs).
Objective: To determine the inhibitory constant (Ki) of a test compound for a panel of GPCRs.
Materials:
-
Test compound (derived from this compound)
-
Radiolabeled ligand specific for each target receptor
-
Cell membranes expressing the target receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
96-well filter plates
-
Scintillation fluid and microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration near its Kd, and the test compound at various concentrations.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Protocol 2: Kinome-Wide Selectivity Profiling (Example: Kinase Glo® Assay)
This protocol outlines a method to assess the inhibitory activity of a compound against a broad panel of kinases.
Objective: To determine the IC50 values of a test compound against a large number of protein kinases.
Materials:
-
Test compound
-
Panel of purified recombinant kinases
-
Substrate for each kinase (e.g., a generic substrate like myelin basic protein or a specific peptide)
-
ATP
-
Kinase Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In the wells of a white plate, add the kinase, its substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP at a concentration near the Km for each kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in drug discovery.
Caption: Workflow for off-target screening and lead optimization.
Many pyridine-based compounds are designed as kinase inhibitors. Understanding the signaling pathway they target is crucial for interpreting on- and off-target effects.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a pyridine-based inhibitor.[9]
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. pharmaron.com [pharmaron.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Methyl 3-bromo-5-fluoropyridine-2-carboxylate is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for its safe disposal, ensuring the protection of personnel and the environment.
Disclaimer: The following procedures are based on general safety protocols for halogenated organic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and to adhere to all local, state, and federal regulations.
Immediate Safety and Hazard Information
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Gloves | Nitrile gloves are recommended. If contamination occurs, change gloves immediately[4]. |
| Eye Protection | Safety glasses or goggles are mandatory to prevent eye contact[2][3][5]. |
| Lab Coat | A long-sleeved lab coat should be worn to prevent skin contact[4]. |
| Respiratory | If working outside a fume hood or if dust/aerosols may be generated, a respirator may be required[4][5]. |
Step-by-Step Disposal Protocol
The disposal of this compound is to be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular municipal trash[6].
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and compatible waste container for this compound waste.
-
Collect waste in its original container or a suitable, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
-
Container Management:
-
Spill Management:
-
In case of a spill, immediately alert personnel in the area[5].
-
For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the chemical. Avoid using combustible materials such as paper towels[4][6].
-
For solid spills, carefully sweep or scoop the material to avoid generating dust[1][5].
-
Place all contaminated absorbent material and cleaning supplies into the designated hazardous waste container[4][6].
-
Clean the spill area thoroughly with a detergent solution, followed by water[4].
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste[6].
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and place it in the appropriate liquid waste container[6].
-
After thorough decontamination, deface or remove the original label and dispose of the container as directed by your institution's EHS guidelines[6].
-
-
Final Disposal:
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. uwyo.edu [uwyo.edu]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Operational Protocols for Handling Methyl 3-bromo-5-fluoropyridine-2-carboxylate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate, essential safety and logistical information for the handling of Methyl 3-bromo-5-fluoropyridine-2-carboxylate, including detailed personal protective equipment (PPE) requirements, step-by-step operational procedures, and disposal plans.
Hazard Identification:
Based on data for similar halogenated pyridine compounds, researchers should be aware of the following potential hazards:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5][7]
-
Respiratory Irritation: May cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is mandatory for handling this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[9] | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Skin Protection | - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[9] - Lab Coat: A fully-buttoned, chemical-resistant lab coat.[1][8] | Prevents skin contact which can cause irritation. Butyl rubber and PVA offer better chemical resistance to pyridine-based compounds compared to nitrile.[9] |
| Respiratory Protection | - Use in a well-ventilated area or a certified laboratory chemical fume hood.[1][8][9][10] - A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills.[9] | Minimizes inhalation of dust or vapors which can irritate the respiratory system.[10] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling halogenated aromatic compounds is crucial for ensuring laboratory safety. The following workflow outlines the key steps from preparation to post-handling.[3]
-
Preparation:
-
Review Safety Data Sheets (SDS): Before any work begins, thoroughly read and understand the SDS for any similar chemicals being used. Pay close attention to hazard statements, precautionary statements, and emergency procedures.[3]
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. An emergency eyewash station and safety shower must be readily accessible.[6][11]
-
Gather PPE: Assemble all necessary PPE as outlined in the table above.
-
-
Handling:
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing. Keep containers tightly closed when not in use.[1]
-
Conducting Reactions: Perform all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height while allowing for comfortable work.[3]
-
-
Post-Handling:
Disposal Plan
The proper disposal of halogenated aromatic compounds is critical to prevent environmental contamination. These compounds should be treated as hazardous waste and disposed of accordingly.[3]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[3] Use a designated, properly labeled waste container.[3]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., Flammable, Toxic).[3][12]
-
Disposal Procedure:
-
Collection: Collect all waste, including rinsates from cleaning glassware, in the designated halogenated waste container.[3]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[11][12]
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[3] Never pour chemical waste down the drain.[10]
-
Visualized Workflows
The following diagrams illustrate the key processes for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
